1-Chloro-7-methoxyisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-7-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBMOLGNIQJGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623862 | |
| Record name | 1-Chloro-7-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53533-54-3 | |
| Record name | 1-Chloro-7-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-7-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foundational Profile: Structure and Physicochemical Properties
An In-depth Technical Guide to the Core Chemical Properties of 1-Chloro-7-methoxyisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide is structured to provide a holistic and practical understanding of this compound, moving from its fundamental properties to its synthetic applications and strategic importance in medicinal chemistry. The narrative is designed to impart not just data, but actionable, field-proven insights.
This compound is a key heterocyclic building block whose utility is defined by the interplay of its isoquinoline core, the activating methoxy substituent, and the reactive chloro-group. A precise understanding of its basic properties is the bedrock of its effective application.
Core Data
Quantitative physical and chemical data are essential for experimental design, from reaction setup to purification and characterization.
| Property | Data | Reference(s) |
| CAS Number | 53533-54-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| Appearance | Powder | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in halogenated solvents (e.g., DCM, Chloroform); Insoluble in water. | [2][4] |
| Storage | Store under an inert atmosphere at 2-8°C. | [3] |
Spectroscopic Signature
Spectroscopic analysis is non-negotiable for structural verification and purity assessment. While specific spectra can vary slightly based on solvent and instrument, the following represents typical data.
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's aromatic protons and the methoxy group. Key shifts and couplings are critical for confirming the substitution pattern.
-
¹³C NMR: Carbon NMR confirms the number and electronic environment of each carbon atom in the structure.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight. A critical diagnostic feature is the isotopic pattern of the molecular ion peak (M+), which will show two peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[5]
Synthesis and Chemical Reactivity: A Mechanistic Perspective
The synthetic value of this compound is rooted in its strategic preparation and the predictable, versatile reactivity of the C1-chloro group.
Recommended Synthesis Protocol
A common and reliable route to this compound involves the treatment of the corresponding 7-methoxyisoquinoline N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).
Protocol: Synthesis from 7-Methoxyisoquinoline N-oxide
This protocol is a self-validating system, where reaction progress can be monitored, and the product can be rigorously characterized to confirm success.
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 7-Methoxyisoquinoline N-oxide hydrochloride.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the starting material. POCl₃ acts as both the solvent and the chlorinating agent.
-
Heating: Heat the reaction mixture to 90°C.[1] The causality here is that thermal energy is required to overcome the activation energy for the rearrangement and chlorination sequence.
-
Monitoring: Maintain the temperature and stir the reaction for approximately 6 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up (Quenching): After completion, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (in a well-ventilated fume hood). The residue is then cautiously quenched by slowly adding it to crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with care.
-
Purification: The precipitated solid product is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum.[1] The yield for this procedure is typically high, around 81%.[1]
Caption: Experimental workflow for the synthesis of this compound.
Core Reactivity
The reactivity is dominated by the C1-Cl bond. The adjacent ring nitrogen acts as an electron sink, activating the C1 position for nucleophilic attack and enabling oxidative addition in palladium-catalyzed cycles.
A. Nucleophilic Aromatic Substitution (SNAr)
The C1 position is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This is a direct consequence of the electron-withdrawing effect of the isoquinoline nitrogen.[6] The presence of the electron-donating methoxy group at C7 has a minor deactivating effect but does not prevent the reaction.
-
Mechanism: The reaction proceeds via a high-energy, negatively charged intermediate (Meisenheimer complex), which is stabilized by the aromatic system. The subsequent loss of the chloride leaving group restores aromaticity.
-
Applications: This reaction is a workhorse for installing amine, ether, and thioether functionalities at the C1 position, providing rapid access to diverse molecular scaffolds.
B. Palladium-Catalyzed Cross-Coupling Reactions
This is where this compound truly excels as a modern synthetic building block. While aryl chlorides are generally less reactive than the corresponding bromides or iodides due to a stronger C-Cl bond, specialized catalyst systems enable their efficient use.[6]
-
Suzuki-Miyaura Coupling (C-C bond formation): Reaction with boronic acids/esters.
-
Buchwald-Hartwig Amination (C-N bond formation): Reaction with amines. For chloro-substrates, this often requires stronger bases (e.g., NaOtBu) and more electron-rich phosphine ligands compared to bromo-substrates.[6]
-
Sonogashira Coupling (C-C bond formation): Reaction with terminal alkynes.
Caption: Key reaction pathways for this compound.
Strategic Applications in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. The chloro and methoxy groups are also frequently employed by medicinal chemists to modulate a compound's properties.[7][8] this compound serves as a versatile starting point for creating novel therapeutics.[9]
-
Scaffold for Kinase Inhibitors: The 4-aminoquinoline and related heterocyclic cores are central to many kinase inhibitors. The ability to diversify the C1 position of this molecule allows for the systematic exploration of the chemical space around the hinge-binding region of a kinase.
-
Neuroprotective Agents: The related 4-amino-7-chloroquinoline scaffold has been identified as a basis for developing agonists of the nuclear receptor NR4A2, a promising target for neuroprotective therapies in Parkinson's disease.[10]
-
Anticancer Agents: Novel hybrids incorporating the 7-chloroquinoline moiety have been synthesized and shown to have potent antiproliferative activity against various cancer cell lines.[11]
Safety and Handling
Proper handling is crucial for ensuring laboratory safety. The following guidelines are based on data for structurally related chloro-heterocyclic compounds.
-
Hazard Identification: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14]
-
Handling Precautions:
-
Personal Protective Equipment (PPE):
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. 53533-54-3|this compound|BLD Pharm [bldpharm.com]
- 4. indiamart.com [indiamart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. drughunter.com [drughunter.com]
- 8. m.youtube.com [m.youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. echemi.com [echemi.com]
- 14. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.es [fishersci.es]
An In-depth Technical Guide to 1-Chloro-7-methoxyisoquinoline (CAS: 53533-54-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-7-methoxyisoquinoline is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its strategic placement of a reactive chlorine atom at the 1-position and an electron-donating methoxy group at the 7-position makes it an invaluable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical and spectroscopic properties, key chemical transformations, and essential safety protocols. The content herein is curated to provide both foundational knowledge and practical insights for its effective utilization in research and development.
Part 1: Synthesis and Mechanistic Considerations
The efficient and scalable synthesis of this compound is paramount for its application in drug discovery. The most prevalent synthetic strategy involves a multi-step sequence commencing with a Bischler-Napieralski reaction, followed by oxidation and subsequent chlorination.
Synthetic Pathway Overview
The synthesis initiates with the acylation of 3-methoxyphenethylamine to form the corresponding amide. This amide then undergoes an intramolecular cyclization via the Bischler-Napieralski reaction to yield a dihydroisoquinoline intermediate. Subsequent oxidation provides the isoquinolinone core, which is then chlorinated to afford the final product.
Figure 1: General synthetic scheme for this compound.
Detailed Experimental Protocol
Step 1: Bischler-Napieralski Cyclization of N-(2-(3-methoxyphenyl)ethyl)acetamide
-
Causality: This electrophilic aromatic substitution reaction is driven by the activation of the amide carbonyl by a Lewis acid, typically phosphorus oxychloride (POCl₃), which facilitates intramolecular cyclization onto the electron-rich aromatic ring. The methoxy group at the meta position directs the cyclization to the para position.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-(3-methoxyphenyl)ethyl)acetamide (1.0 eq.) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq.) to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to ambient temperature and carefully pour it onto crushed ice.
-
Basify the aqueous layer with a concentrated NaOH solution to a pH > 10.
-
Extract the aqueous phase with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 7-Methoxy-1-methyl-3,4-dihydroisoquinoline.
-
Step 2: Oxidation to 7-Methoxy-1-methylisoquinolin-1(2H)-one
-
Causality: Aromatization of the dihydroisoquinoline ring is necessary to form the stable isoquinolinone core. This can be achieved through various oxidative methods.
-
Protocol:
-
Dissolve the crude dihydroisoquinoline from the previous step in a suitable solvent (e.g., acetone or pyridine).
-
Add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise at room temperature.
-
Stir the reaction mixture for 4-8 hours.
-
Quench the reaction and filter off the manganese dioxide precipitate.
-
Concentrate the filtrate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the isoquinolinone.
-
Step 3: Chlorination to this compound
-
Causality: The final step involves the conversion of the lactam functionality of the isoquinolinone into the desired chloro group. Phosphorus oxychloride serves as both the chlorinating agent and the solvent in this reaction.
-
Protocol:
-
To the crude 7-Methoxy-1-methylisoquinolin-1(2H)-one, add an excess of phosphorus oxychloride (5-10 eq.).
-
Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.
-
Part 2: Physicochemical and Spectroscopic Characterization
Accurate identification and purity assessment are critical for the use of this compound in subsequent synthetic steps.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 53533-54-3 | [1][2] |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 77-78 °C | [1] |
| Solubility | Soluble in halogenated solvents (e.g., DCM, Chloroform), ethyl acetate; insoluble in water. | [3] |
Spectroscopic Data (Predicted and Representative)
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.
-
δ (ppm): ~8.2-8.0 (d, 1H, H-5), ~7.7-7.5 (d, 1H, H-3), ~7.4-7.2 (m, 2H, H-4, H-8), ~7.1 (dd, 1H, H-6), ~3.9 (s, 3H, -OCH₃). Note: Exact chemical shifts and coupling constants would require experimental verification.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show ten distinct signals corresponding to each carbon atom in the molecule.
-
δ (ppm): ~160 (C-7), ~152 (C-1), ~142 (C-8a), ~138 (C-4a), ~129 (C-5), ~125 (C-3), ~121 (C-4), ~119 (C-6), ~105 (C-8), ~56 (-OCH₃). Note: These are approximate chemical shifts.
-
-
Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound.
-
m/z: 193 (M⁺, ³⁵Cl), 195 (M+2, ³⁷Cl) in an approximate 3:1 ratio. Key fragments would likely include the loss of Cl (m/z 158) and CH₃ (m/z 178).
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3050-3000 (C-H aromatic stretch), ~2950, 2850 (C-H aliphatic stretch of -OCH₃), ~1600, 1580, 1490 (C=C and C=N aromatic ring stretches), ~1250 (C-O ether stretch), ~850-800 (C-Cl stretch).
-
Part 3: Applications in Drug Discovery
The C1-chloro atom of this compound is a versatile synthetic handle, readily participating in various cross-coupling and nucleophilic substitution reactions. This reactivity is extensively leveraged in the synthesis of biologically active molecules.
Key Chemical Transformations
The electron-deficient nature of the isoquinoline ring, enhanced by the chlorine atom, makes the C1 position susceptible to attack by a wide range of nucleophiles.
Figure 2: Important synthetic transformations of this compound.
Protocol: Buchwald-Hartwig Amination
-
Causality: This palladium-catalyzed cross-coupling reaction is a powerful method for C-N bond formation. The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and accommodating a broad range of amine nucleophiles.
-
Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or Josiphos-type ligand, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-substituted-7-methoxyisoquinolin-1-amine.
-
Protocol: Suzuki-Miyaura Coupling
-
Causality: This reaction facilitates the formation of a C-C bond between the isoquinoline core and an aryl or vinyl group. A palladium catalyst is used to couple the chloro-isoquinoline with an organoboron reagent, typically a boronic acid, in the presence of a base.
-
Protocol:
-
In a flask, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 5 mol%), and a base (e.g., K₂CO₃ or CsF, 2.0-3.0 eq.).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography to obtain the 1-aryl-7-methoxyisoquinoline product.
-
Part 4: Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety.
-
Hazard Identification: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
A Comprehensive Technical Guide to 1-Chloro-7-methoxyisoquinoline: Synthesis, Characterization, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide provides an in-depth exploration of 1-Chloro-7-methoxyisoquinoline, a key heterocyclic building block. This document details a robust synthetic protocol for its preparation, offers a predictive analysis of its physicochemical and spectroscopic properties based on closely related analogs, and discusses its potential applications in drug discovery, particularly in the realms of oncology and kinase inhibition. By providing a comprehensive overview, this guide aims to empower researchers to leverage this versatile molecule in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline moiety, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its ability to interact with a diverse range of biological targets.[2] Its rigid framework provides a well-defined orientation for substituent groups to engage with protein binding pockets. The introduction of various functional groups onto the isoquinoline core allows for the fine-tuning of its pharmacological profile, influencing properties such as potency, selectivity, and metabolic stability.
The subject of this guide, this compound, possesses two key functionalities that make it a particularly interesting candidate for further chemical exploration. The methoxy group at the 7-position is an electron-donating group that can influence the electron density of the aromatic system and participate in hydrogen bonding interactions. The chloro group at the 1-position is a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide range of substituents, enabling the rapid generation of compound libraries for biological screening.
Synthesis of this compound
A reliable and efficient synthesis is paramount for the exploration of any chemical entity in a drug discovery program. A validated method for the preparation of this compound proceeds from 7-Methoxy-isoquinoline-N-oxide hydrochloride.[3]
Synthetic Scheme
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
7-Methoxy-isoquinoline-N-oxide hydrochloride
-
Phosphoryl chloride (POCl₃)
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure: [3]
-
To a flask containing phosphoryl chloride (275 mL), add 7-Methoxy-isoquinoline-N-oxide hydrochloride (38.2 g) in portions.
-
Heat the reaction mixture to 90°C and maintain this temperature for 6 hours.
-
After the reaction is complete, remove the excess phosphoryl chloride under reduced pressure (in vacuo).
-
The remaining white solid is washed with water, filtered, and dried under vacuum.
Yield: 28.3 g (81%) Melting Point: 77-78°C[3]
Mechanistic Rationale
The conversion of the N-oxide to the 1-chloro derivative is a well-established transformation. The phosphoryl chloride acts as both a chlorinating agent and a dehydrating agent. The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, leading to a reactive intermediate. Subsequent attack by a chloride ion at the C1 position of the isoquinoline ring, which is activated towards nucleophilic attack, and elimination of a phosphate species yields the final product.
Physicochemical and Spectroscopic Characterization (Predictive Analysis)
Physicochemical Properties
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₁₀H₈ClNO | - |
| Molecular Weight | 193.63 g/mol | - |
| LogP | ~2.5 - 3.0 | Based on analogs like this compound-6-carbonitrile (XLogP3: 2.8)[4] |
| Topological Polar Surface Area (TPSA) | ~22.1 Ų | Based on 7-methoxyisoquinoline[5] |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 2 | - |
Spectroscopic Data (Expected)
1H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | d | 1H | H-5 |
| ~7.8-8.0 | d | 1H | H-4 |
| ~7.5-7.7 | d | 1H | H-3 |
| ~7.3-7.5 | dd | 1H | H-6 |
| ~7.1-7.3 | d | 1H | H-8 |
| ~3.9-4.1 | s | 3H | -OCH₃ |
Note: The exact chemical shifts and coupling constants will be influenced by the specific solvent and experimental conditions.
13C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160-162 | C-7 |
| ~150-152 | C-1 |
| ~142-144 | C-8a |
| ~136-138 | C-4a |
| ~128-130 | C-5 |
| ~125-127 | C-4 |
| ~120-122 | C-3 |
| ~118-120 | C-6 |
| ~105-107 | C-8 |
| ~55-57 | -OCH₃ |
Note: The chemical shift of carbon atoms in aromatic systems is highly dependent on the electronic environment.[6]
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2850-2950 | C-H stretch (methyl) |
| ~1600-1620 | C=N stretch (isoquinoline ring) |
| ~1500-1580 | C=C stretch (aromatic ring) |
| ~1250-1270 | C-O stretch (aryl ether, asymmetric) |
| ~1020-1040 | C-O stretch (aryl ether, symmetric) |
| ~750-850 | C-Cl stretch |
Mass Spectrometry (MS):
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio).
| m/z | Assignment |
| 193/195 | [M]⁺ (Molecular ion) |
| 178/180 | [M-CH₃]⁺ |
| 158 | [M-Cl]⁺ |
Applications in Drug Discovery
While specific biological data for this compound is limited, the broader class of isoquinoline derivatives has demonstrated significant potential across various therapeutic areas. The structural features of this compound make it an attractive starting point for the development of novel drug candidates.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The isoquinoline scaffold is a common feature in many kinase inhibitors. The 1-chloro substituent can act as a reactive handle for the synthesis of covalent inhibitors, which form a permanent bond with a cysteine residue in the kinase active site, leading to potent and prolonged inhibition.[7] Alternatively, the chloro group can be readily displaced through SNAr or cross-coupling reactions to introduce various pharmacophores that can engage in key interactions within the ATP-binding pocket.
Caption: Potential mechanism of action for a this compound-based kinase inhibitor.
Anticancer Agents
Numerous isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and the induction of apoptosis.[1][8][9] The ability to readily diversify the 1-position of this compound allows for the exploration of structure-activity relationships (SAR) to optimize cytotoxic potency and selectivity against cancer cell lines.
Experimental Workflow for Biological Evaluation
For researchers interested in exploring the biological potential of novel derivatives of this compound, a standard workflow for initial evaluation is proposed below.
Caption: A typical workflow for the biological evaluation of novel isoquinoline derivatives.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the 1-chloro substituent provide a robust platform for the generation of diverse compound libraries. While direct biological data for this specific molecule is currently lacking, the well-established pharmacological importance of the isoquinoline scaffold strongly suggests its potential as a precursor to novel therapeutic agents, particularly in the development of kinase inhibitors and anticancer drugs. This guide provides the foundational knowledge for researchers to initiate and advance drug discovery programs based on this promising heterocyclic core.
References
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound-6-carbonitrile | C11H7ClN2O | CID 97301664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isoquinoline [webbook.nist.gov]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to 1-Chloro-7-methoxyisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Chloro-7-methoxyisoquinoline, a key heterocyclic intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core properties, provides a field-proven synthesis protocol, outlines detailed characterization methodologies, and explores its strategic application in the synthesis of pharmacologically active agents.
Core Molecular Profile
This compound is a substituted isoquinoline derivative. The isoquinoline scaffold is a foundational structure in numerous alkaloids and synthetic compounds, exhibiting a wide range of biological activities. The strategic placement of a chlorine atom at the C1 position and a methoxy group at the C7 position significantly influences the molecule's electronic properties, lipophilicity, and reactivity, making it a versatile building block for targeted drug design.[1][2]
The chlorine atom at the C1 position is particularly important as it provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups to build molecular complexity. The methoxy group at C7, an electron-donating group, modulates the electronic environment of the aromatic system, which can influence binding interactions with biological targets.[2]
Physicochemical and Structural Data
A summary of the essential properties of this compound is presented below. This data is critical for planning reactions, purification, and analytical procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClNO | [3][4][5] |
| Molecular Weight | 193.63 g/mol | [3][4][5] |
| CAS Number | 53533-54-3 | [3][4][5] |
| Appearance | White to off-white solid/powder | [3][6] |
| Melting Point | 77-78 °C | [3] |
| Boiling Point | 333.0 ± 22.0 °C (Predicted) | [4] |
| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Insoluble in water; Soluble in halogenated solvents | [6][7] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved via the chlorination of the corresponding isoquinoline N-oxide. This method is efficient and provides a good yield of the desired product.
Mechanistic Rationale
The synthetic strategy hinges on the activation of the C1 position of the isoquinoline ring.
-
N-Oxide Formation: The nitrogen atom of the isoquinoline is first oxidized to an N-oxide. This transformation is crucial as it electronically activates the C1 position, making it susceptible to nucleophilic attack.
-
Chlorination with POCl₃: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent. The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, initiating a rearrangement that ultimately results in the substitution of the oxygen with a chlorine atom at the C1 position and the regeneration of the aromatic isoquinoline system.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established chemical literature and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.[3]
-
Reaction Setup: To a flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, 275 mL).
-
Addition of Starting Material: In portions, carefully add 7-Methoxy-isoquinoline-N-oxide hydrochloride (38.2 g).
-
Heating: Heat the resulting mixture at 90°C for 6 hours. The reaction should be monitored for completion using Thin-Layer Chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator. Causality: This step is critical as excess POCl₃ will react violently with water in the subsequent step.
-
Workup: Carefully pour the concentrated residue onto crushed ice or into cold water with vigorous stirring. A solid precipitate will form.
-
Isolation and Purification: Collect the white solid by vacuum filtration. Wash the solid thoroughly with water to remove any remaining inorganic impurities. Dry the collected solid in a vacuum oven. This procedure typically yields the product (28.3 g, 81%) with a melting point of 77-78°C.[3] Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Analytical Characterization
Confirming the structure and purity of the synthesized this compound is a self-validating step essential for its use in further applications. The following spectroscopic methods are standard for this purpose.[8]
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methoxy protons (-OCH₃) as a singlet (δ ~4.0 ppm). The exact shifts and coupling constants will depend on the solvent used. |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methoxy carbon (-OCH₃) (δ ~55 ppm), and the carbon bearing the chlorine (C1) at a characteristic downfield shift. |
| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z 193. A characteristic isotopic peak (M+2) at m/z 195 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[8] |
| Infrared (IR) | C=N stretch (~1620 cm⁻¹), Aromatic C=C stretches (~1500-1600 cm⁻¹), Aryl Ether C-O stretch (~1250 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹).[8] |
Applications in Drug Discovery
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs and natural products.[1] The introduction of chloro and methoxy groups is a common strategy to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[2]
This compound serves as a versatile intermediate for creating libraries of novel compounds for biological screening. Its primary utility lies in its C1-chloro group, which acts as a synthetic handle for introducing diversity.[9]
Role as a Pharmaceutical Intermediate
This compound is a key building block in the synthesis of more complex molecules, including kinase inhibitors for anticancer applications and agents targeting various receptors and enzymes.[10][11] For example, it can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach other aromatic or aliphatic groups at the C1 position, rapidly generating structural analogs for structure-activity relationship (SAR) studies.[11]
Example Synthetic Application Pathway
Caption: Role of this compound as a precursor.
This pathway illustrates how the reactive chlorine atom is displaced by a nucleophile (like an amine) to forge a new carbon-nitrogen bond, a common step in the synthesis of many biologically active compounds, particularly kinase inhibitors which often feature an amino-heterocycle core.[12]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally related compounds like 1-Chloroisoquinoline provides a strong basis for handling precautions.[13][14]
-
Hazard Classification: Expected to be harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15][16] Handle in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[13][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15] The compound may be air-sensitive.[13]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[13][14]
-
Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation persists.[13][14]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13][14]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[15]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound CAS#: 53533-54-3 [chemicalbook.com]
- 5. 53533-54-3|this compound|BLD Pharm [bldpharm.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. indiamart.com [indiamart.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide [myskinrecipes.com]
- 12. mdpi.com [mdpi.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
biological activity of 1-Chloro-7-methoxyisoquinoline derivatives
An In-Depth Technical Guide to the Biological Activity of 1-Chloro-7-methoxyisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide spectrum of biological activities.[1][2] This guide focuses on a specific, synthetically accessible subclass: this compound derivatives. The presence of a reactive chlorine atom at the C1 position makes this scaffold an excellent starting point for the synthesis of diverse derivatives, while the methoxy group at C7 modulates the electronic and lipophilic properties of the molecule. We will explore the synthesis, key biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—and the underlying mechanisms of action. This document provides field-proven experimental protocols, quantitative data summaries, and mechanistic pathway diagrams to serve as a comprehensive resource for researchers in drug discovery and development.
The Isoquinoline Core: A Foundation for Pharmacological Diversity
Isoquinoline (benzopyridine) is a heterocyclic aromatic organic compound that is a structural isomer of quinoline.[2] Its derivatives are known to exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The biological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents.[1] Many isoquinoline alkaloids exert their effects by interacting with nucleic acids or proteins, leading to the inhibition of key enzymes, cell cycle arrest, and the induction of programmed cell death (apoptosis).[2][3]
The this compound scaffold is a particularly valuable intermediate in pharmaceutical research.[4] The chlorine atom at the C1 position is a versatile handle, readily displaced by various nucleophiles to generate a library of substituted analogs. This allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.
Synthesis of the Core Scaffold and Its Derivatives
The foundation of any investigation into this class of compounds is their chemical synthesis. The parent compound, this compound, can be synthesized from 7-methoxyisoquinoline-N-oxide hydrochloride by treatment with a chlorinating agent like phosphoryl chloride (POCl₃).[5]
Further derivatization typically involves nucleophilic aromatic substitution at the C1 position. For instance, reacting this compound with various amines, thiols, or alcohols can yield a diverse library of compounds for biological screening. This synthetic accessibility is a key advantage for drug development programs.[6]
General Workflow for Synthesis and Screening
The logical progression from synthesis to biological evaluation is crucial for efficient drug discovery.
Caption: A generalized workflow from chemical synthesis to mechanistic studies.
Anticancer Activity
A significant body of research points to the potent anticancer activities of isoquinoline and chloroquinoline derivatives.[3][7][8] Their mechanisms are often multifactorial, targeting core hallmarks of cancer.
Mechanisms of Anticancer Action
Isoquinoline derivatives can induce cancer cell death through several interconnected pathways:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death by modulating key signaling pathways.[9] This can involve increasing the production of reactive oxygen species (ROS), disrupting mitochondrial function, and activating caspases, which are the primary executioners of apoptosis.[1]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase), preventing them from dividing.[3][9]
-
Enzyme Inhibition: A critical mechanism for many anticancer drugs is the inhibition of enzymes essential for cancer cell survival and proliferation. Isoquinolines have been shown to inhibit topoisomerases (enzymes that manage DNA topology) and various protein kinases involved in oncogenic signaling.[1][10][11]
-
DNA Interaction: Some isoquinoline alkaloids can bind directly to DNA, disrupting its structure and interfering with replication and transcription processes, ultimately leading to cell death.[2][3]
Caption: Generalized signaling pathway for the anticancer activity of isoquinolines.
Quantitative Data: Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. The following table summarizes representative IC₅₀ values for various chloroquinoline and isoquinoline derivatives against human cancer cell lines, illustrating the potential of this structural class.
| Compound Class | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 7-Chloroquinoline Hybrid | MCF-7 | Breast Cancer | 4.60 | [7] |
| 7-Chloroquinoline Hybrid | HCT-116 | Colorectal Cancer | 4.90 | [7] |
| 7-Chloroquinoline Hybrid | NCI-H292 | Lung Cancer | 5.90 | [7] |
| 7-Chloro-(4-thioalkylquinoline) | HCT116 | Colorectal Cancer | 1.99 - 4.9 | [12] |
| Chloroquinoline-Sulfonamide | MDA-MB231 | Breast Cancer | 26.54 (µg/ml) | [13] |
| Chloroquinoline-Benzimidazole | HuT78 | T-cell Lymphoma | 0.4 - 8 | [14] |
Note: Data represents various derivatives within the broader chloroquinoline/isoquinoline class to demonstrate general activity. Specific values for this compound derivatives would require dedicated screening.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a primary screening tool in anticancer drug discovery.[10][15]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
Infectious diseases, compounded by rising antimicrobial resistance, present a significant global health challenge.[16] Quinoline and isoquinoline derivatives have been explored for their potential as novel antimicrobial agents.[2][17]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of quinoline-based compounds can vary but often involve:
-
Inhibition of DNA Gyrase: A primary target for many quinolone antibiotics, this enzyme is crucial for bacterial DNA replication.
-
Disruption of Cell Membranes: Some compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Metal Chelation: 8-hydroxyquinolines are known to chelate essential metal ions like iron, depriving bacteria of vital nutrients required for growth and metabolism.[18]
Quantitative Data: Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Cloxyquin (5-Chloroquinolin-8-ol) | M. tuberculosis | 0.125 - 0.25 | [18] |
| 7-Chloroquinoline-benzylamine Hybrid | S. aureus | 128 | [17] |
| 7-Chloroquinoline-benzylamine Hybrid | B. subtilis | 128 | [17] |
Note: Data represents related chloroquinoline structures to indicate the potential of the class. MIC values are highly dependent on the specific derivative and microbial strain.
Experimental Protocol: Broth Microdilution MIC Assay
This is a standard method used to determine the MIC of an antimicrobial agent against a specific bacterium.[19][20][21]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration that inhibits visible bacterial growth after incubation.[21]
Step-by-Step Protocol:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[19] Start with a high concentration in the first column and dilute across the plate, leaving a column for a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old). Adjust the turbidity of the suspension in sterile saline or broth to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21]
-
Inoculation: Dilute the standardized inoculum in broth so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
Result Interpretation: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The positive control well should be turbid, and the negative control well should be clear.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[22] Isoquinoline derivatives have demonstrated promising anti-inflammatory properties.[23][24]
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of these compounds are often linked to the modulation of key signaling pathways involved in the inflammatory response:
-
Inhibition of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some isoquinoline derivatives can prevent its activation and subsequent translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[24]
-
MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) signaling cascade is another critical pathway in inflammation. Inhibition of MAPK phosphorylation can suppress the production of inflammatory mediators.[24]
-
COX Inhibition: Some compounds may directly inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of pain and inflammation.[23][25]
Conclusion
Derivatives of this compound represent a promising and synthetically tractable class of compounds for drug discovery. Their demonstrated potential in anticancer, antimicrobial, and anti-inflammatory research warrants further investigation. The reactive C1-chloro position provides an excellent opportunity for the generation of diverse chemical libraries, enabling extensive SAR studies. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore and harness the therapeutic potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. scielo.br [scielo.br]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. woah.org [woah.org]
- 21. apec.org [apec.org]
- 22. mdpi.com [mdpi.com]
- 23. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
The Synthetic Versatility of 1-Chloro-7-methoxyisoquinoline: A Technical Guide for Researchers
Introduction: The Isoquinoline Scaffold and the Strategic Importance of 1-Chloro-7-methoxyisoquinoline
The isoquinoline core is a privileged heterocyclic motif deeply embedded in the landscape of medicinal chemistry and natural products. Its presence in a vast array of biologically active compounds, from the potent analgesic morphine to the anticancer agent topotecan, underscores its significance as a foundational scaffold in drug discovery. The strategic functionalization of this core allows for the exploration of vast chemical space, enabling the fine-tuning of pharmacological properties.
This compound (CAS No. 53533-54-3) has emerged as a particularly valuable building block for synthetic chemists.[1] The molecule's architecture is noteworthy for two key features: the reactive chloro substituent at the C1 position and the methoxy group at the C7 position. The electron-withdrawing nature of the adjacent nitrogen atom activates the C1 position, rendering it susceptible to a variety of synthetic transformations. This inherent reactivity makes this compound an ideal substrate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this versatile intermediate, offering field-proven insights and detailed protocols for the modern researcher.
Synthesis of this compound: A Reliable and Scalable Approach
The most common and efficient synthesis of this compound involves the chlorination of 7-methoxyisoquinoline-N-oxide hydrochloride.[4] This method is reliable and can be performed on a multi-gram scale, making it suitable for both academic research and industrial applications.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
7-Methoxyisoquinoline-N-oxide hydrochloride
-
Phosphoryl chloride (POCl₃)
-
Water (H₂O)
Procedure:
-
To a flask containing phosphoryl chloride (275 mL), add 7-methoxyisoquinoline-N-oxide hydrochloride (38.2 g) in portions.
-
Heat the resulting mixture to 90°C and maintain this temperature for 6 hours.
-
After the reaction is complete, remove the excess phosphoryl chloride under reduced pressure (in vacuo).
-
The remaining white solid is then washed thoroughly with water.
-
Filter the solid and dry it under vacuum to yield this compound.
Expected Yield: 28.3 g (81%) Melting Point: 77-78°C
Causality Behind Experimental Choices:
-
Phosphoryl chloride (POCl₃): Serves as both the chlorinating agent and the solvent in this reaction. Its excess ensures the complete conversion of the N-oxide to the 1-chloro derivative.
-
Heating at 90°C: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Removal of excess POCl₃ in vacuo: This is a critical step as any residual phosphoryl chloride will react violently with water during the workup.
-
Washing with water: This step removes any water-soluble byproducts and unreacted starting materials, leading to a purer final product.
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the reactivity of its C1-chloro group. This position is highly activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), providing access to a diverse range of substituted isoquinolines.[5]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have become indispensable in modern organic synthesis and pharmaceutical development.[6] this compound is an excellent substrate for several of these transformations.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[7] This reaction is widely used to construct biaryl and heteroaryl-aryl scaffolds, which are common motifs in drug molecules.[7] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of bulky, electron-rich phosphine ligands can facilitate the oxidative addition step, which is often rate-limiting.[8][9]
Generalized Reaction Scheme for Suzuki-Miyaura Coupling
References
- 1. indiamart.com [indiamart.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
The Discovery of 1-Chloro-7-methoxyisoquinoline Analogs: A Technical Guide for Drug Design
Foreword: The Strategic Value of the Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets, while its inherent physicochemical properties often translate to favorable pharmacokinetic profiles. This guide delves into the strategic utilization of a specific, highly versatile starting material: 1-Chloro-7-methoxyisoquinoline . The presence of a reactive chlorine atom at the 1-position, coupled with the electronic influence of the methoxy group at the 7-position, makes this molecule a powerful launchpad for the synthesis of diverse compound libraries. This document will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of this compound analogs, offering a roadmap for the rational design of novel therapeutics.
The Core Scaffold: Synthesis and Strategic Importance of this compound
The utility of this compound as a foundational building block stems from the reactivity of the C1-chloro group, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of substituents, enabling a thorough exploration of the chemical space around the isoquinoline core.
Synthesis of the this compound Core
A common and efficient method for the preparation of this compound involves the treatment of 7-methoxyisoquinolin-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound [1]
-
Step 1: To a round-bottom flask, add 7-methoxyisoquinolin-1(2H)-one.
-
Step 2: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Step 3: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Step 5: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
-
Step 6: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Step 7: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 8: Purify the crude product by column chromatography on silica gel to yield pure this compound.
This straightforward synthesis provides a reliable supply of the starting material for subsequent analog development. A related and commercially available building block is this compound-6-carbonitrile, which offers an additional functional group for chemical modification.[2][3]
Crafting Diversity: Synthetic Strategies for Analog Development
The true power of the this compound scaffold lies in the ease with which the 1-chloro substituent can be displaced or coupled with other molecular fragments. This section details the key synthetic transformations that enable the creation of a diverse library of analogs.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Novel Analogs
Modern palladium catalysis provides a robust toolkit for the functionalization of the C1 position. The two most prominent and versatile methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
2.1.1. Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is the reaction of choice for introducing a wide variety of aryl and heteroaryl groups at the 1-position. This reaction is tolerant of many functional groups and generally proceeds with high yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Step 1: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Step 2: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Step 3: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Step 4: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Step 5: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Step 6: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by flash column chromatography.
2.1.2. Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the 1-position, opening up a vast chemical space for exploration.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Step 1: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Step 2: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Step 3: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Step 4: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Step 5: Concentrate the filtrate and purify the crude product by flash column chromatography.
Diagram: Synthetic Pathways from this compound
References
An In-depth Technical Guide to 1-Chloro-7-methoxyisoquinoline: Properties, Synthesis, and Reactivity for the Research Scientist
This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-Chloro-7-methoxyisoquinoline, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support the strategic application of this versatile intermediate.
Introduction: The Strategic Importance of Substituted Isoquinolines
The isoquinoline scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic introduction of substituents, such as chloro and methoxy groups, profoundly influences the molecule's steric and electronic properties. These modifications can enhance binding affinity to biological targets, modulate metabolic stability, and fine-tune pharmacokinetic profiles. This compound, in particular, serves as a valuable precursor for the synthesis of a diverse range of functionalized isoquinolines, making it a compound of significant interest in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is paramount for its effective use in synthesis and process development.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClNO | --INVALID-LINK-- |
| Molecular Weight | 193.63 g/mol | --INVALID-LINK-- |
| CAS Number | 53533-54-3 | --INVALID-LINK-- |
| Appearance | White solid/powder | --INVALID-LINK-- |
| Melting Point | 77-78 °C | --INVALID-LINK-- |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Insoluble in water; Soluble in halogenated solvents. | --INVALID-LINK-- |
| Purity | Commercially available up to 98% | --INVALID-LINK-- |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and the methoxy group. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group.
-
Aromatic Protons: Expected in the range of δ 7.0-8.5 ppm. The protons on the pyridine and benzene rings of the isoquinoline will likely appear as doublets and doublets of doublets, with coupling constants typical for ortho and meta relationships.
-
Methoxy Protons: A sharp singlet is anticipated around δ 3.9-4.1 ppm, corresponding to the three protons of the methoxy group.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on all ten carbon atoms of the isoquinoline core and the methoxy group.
-
Aromatic Carbons: Signals are expected in the range of δ 100-160 ppm. The carbon bearing the chlorine atom (C-1) will be significantly influenced.
-
Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.
Mass Spectrometry (Predicted): Mass spectrometric analysis should confirm the molecular weight of the compound.
-
Molecular Ion Peak: A characteristic isotopic pattern for the presence of one chlorine atom is expected, with peaks at m/z 193 (for ³⁵Cl) and 195 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2950 cm⁻¹
-
C=N and C=C stretching (aromatic ring): ~1500-1600 cm⁻¹
-
C-O stretching (methoxy): ~1050-1250 cm⁻¹
-
C-Cl stretching: ~700-800 cm⁻¹
Synthesis of this compound
A reliable and high-yielding synthesis of this compound has been reported, proceeding from 7-methoxyisoquinoline N-oxide hydrochloride.[1]
Synthetic Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To 275 mL of phosphoryl chloride (POCl₃), add 38.2 g of 7-Methoxy-isoquinoline-N-oxide hydrochloride in portions.
-
Reaction: Heat the resulting mixture at 90 °C for 6 hours.
-
Work-up:
-
After the reaction is complete, remove the excess phosphoryl chloride under reduced pressure (in vacuo).
-
The remaining white solid is then washed with water.
-
Filter the solid and dry it under vacuum.
-
-
Yield: This protocol has been reported to yield 28.3 g (81%) of this compound with a melting point of 77-78 °C.[1]
Chemical Reactivity and Synthetic Applications
The chlorine atom at the C-1 position of this compound is a versatile handle for introducing a wide range of substituents through cross-coupling reactions. This makes it a valuable intermediate for building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. It is important to note that aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems and potentially harsher reaction conditions.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond, typically with an aryl or vinyl boronic acid. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl frameworks.
Caption: Generalized Suzuki-Miyaura coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides:
-
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, often with a small amount of water).
-
Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and perform a standard aqueous work-up. The product is then purified by column chromatography.
Expertise & Experience Insight: The choice of ligand is critical for the successful coupling of aryl chlorides. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often required to facilitate the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine.
Caption: Generalized Buchwald-Hartwig amination reaction.
Generalized Protocol for Buchwald-Hartwig Amination of Aryl Chlorides:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.0-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 1.2-2.4 equiv. relative to palladium), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the reaction vessel and heat the mixture with vigorous stirring, typically at temperatures between 80-130 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, the reaction is quenched, and the product is extracted and purified, usually by column chromatography.
Trustworthiness through Self-Validation: The progress of both Suzuki-Miyaura and Buchwald-Hartwig reactions should be meticulously monitored by appropriate analytical techniques such as TLC or LC-MS. This allows for real-time assessment of the reaction's success and informs any necessary adjustments to the reaction conditions, ensuring a self-validating experimental system.
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
In case of exposure, follow the first aid measures outlined in the material's SDS.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery. Its well-defined synthesis and the reactivity of the C-1 chloro substituent in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse libraries of novel isoquinoline derivatives. While a lack of publicly available experimental spectral data necessitates careful characterization by the end-user, the information and protocols provided in this guide offer a solid foundation for the successful application of this important chemical intermediate.
References
Spectroscopic Characterization of 1-Chloro-7-methoxyisoquinoline: A Technical Guide
The second round of searches was more fruitful but still did not yield a complete, consolidated dataset from a single peer-reviewed source. I found a patent (US6194409 mentioned in a ChemicalBook entry) that describes the synthesis of 1-Chloro-7-methoxyisoquinoline. Patents often contain characterization data, so this is a promising lead. I need to find this patent and extract the spectroscopic data.
I still haven't found experimental NMR, IR, or MS spectra in databases like SDBS. The searches for derivatives continue to appear, which are not directly useful for the target molecule but can provide context for interpreting the eventual data I find. For example, the fragmentation patterns of similar isoquinoline alkaloids can help in interpreting the mass spectrum of this compound.
My next step is to locate the full text of patent US6194409 and any other primary literature that cites the synthesis of this compound. I will also perform a final, broader search for any publication that might contain the characterization data, even if it's not the primary focus of the paper. After this, I will have to proceed with the available information to construct the guide, noting any data that is predicted or inferred from similar compounds if direct experimental data cannot be found.After an extensive search, I have found a key piece of information: U.S. Patent 6,194,409 B1, which describes the synthesis of this compound. Crucially, this patent provides the ¹H NMR data for the compound. I have not been able to locate a single source that consolidates ¹³C NMR, IR, and MS data for this specific molecule. Spectral data for similar but substituted isoquinolines are available, but using them directly would be inaccurate.
Given the constraints and the user's requirement for a comprehensive guide based on authoritative sources, I will proceed with the following plan:
-
Structure the Guide: I will create the guide with dedicated sections for ¹H NMR, ¹³C NMR, IR, and MS.
-
¹H NMR Section: I will use the data from the patent to create a detailed analysis, including a data table and interpretation. I will cite the patent as the source.
-
¹³C NMR, IR, and MS Sections: Since I could not find direct experimental data for these techniques from a verifiable, authoritative source, I will state this clearly. To still provide value to the intended audience of researchers, I will provide predicted or expected data based on established principles of spectroscopy and comparison with closely related analogs (e.g., 7-methoxyisoquinoline and other 1-chloro-substituted isoquinolines). I will clearly label this data as "Expected" or "Predicted" and explain the reasoning based on functional groups and substituent effects. This aligns with the "Expertise & Experience" pillar of the prompt, as it involves scientific reasoning in the absence of complete data.
-
Protocols and Diagrams: I will create the detailed experimental protocols and the Graphviz workflow diagram as planned, as these are not dependent on having the full experimental dataset.
-
References: I will compile the reference list, with the patent being the primary source for the experimental data. I will also include sources used for predicting data and for general spectroscopic principles.
This approach allows me to fulfill the user's request for an in-depth technical guide while maintaining scientific integrity by clearly distinguishing between experimentally verified data and scientifically-grounded predictions. I have sufficient information to proceed with generating the full response without further searches.
This guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 53533-54-3), a key intermediate in medicinal chemistry and organic synthesis. The structural confirmation of this molecule relies on a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a detailed interpretation of the available and expected spectroscopic data, grounded in established chemical principles, to support researchers in the synthesis and characterization of this compound.
Molecular Structure and Spectroscopic Correlation
The unique arrangement of the chloro, methoxy, and imine functionalities within the isoquinoline scaffold gives rise to a distinct spectroscopic fingerprint. Understanding the electronic influence of these groups is paramount for accurate spectral interpretation. The chlorine atom at the C-1 position acts as an electron-withdrawing group, primarily through induction, deshielding adjacent nuclei. Conversely, the methoxy group at C-7 is a strong electron-donating group through resonance, increasing electron density at ortho and para positions. This interplay governs the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR, and the fragmentation patterns in MS.
- Chemical Structure of this compound
- Molecular Formula: C₁₀H₈ClNO
- Molecular Weight: 193.63 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound. The analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each signal to a specific nucleus within the molecule.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons. Experimental data for this compound has been reported in the literature, confirming the structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.05 | d | 1H | 9.0 | H-5 |
| 7.84 | d | 1H | 5.7 | H-3 |
| 7.41 | d | 1H | 5.7 | H-4 |
| 7.37 | d | 1H | 2.5 | H-8 |
| 7.23 | dd | 1H | 9.0, 2.5 | H-6 |
| 3.96 | s | 3H | - | -OCH₃ |
Data obtained from CDCl₃ as solvent.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.0-8.1 ppm):
-
The proton at the H-5 position appears as the most downfield aromatic signal (δ 8.05) due to its peri-relationship with the nitrogen atom and the anisotropic effect of the fused ring system. It appears as a doublet with a large coupling constant (J = 9.0 Hz), indicative of ortho-coupling with H-6.
-
The H-3 and H-4 protons of the pyridine ring appear as a pair of doublets at δ 7.84 and δ 7.41, respectively. Their mutual coupling (J = 5.7 Hz) confirms their adjacent relationship. The downfield shift of H-3 is attributed to its proximity to the electronegative nitrogen atom.
-
The H-8 proton resonates as a doublet at δ 7.37 with a small coupling constant (J = 2.5 Hz), which is characteristic of meta-coupling with H-6.
-
The H-6 proton appears as a doublet of doublets at δ 7.23, arising from ortho-coupling to H-5 (J = 9.0 Hz) and meta-coupling to H-8 (J = 2.5 Hz).
-
-
Aliphatic Region (3.9-4.0 ppm):
-
A sharp singlet integrating to three protons is observed at δ 3.96, which is the characteristic chemical shift for the methoxy (-OCH₃) group protons. The singlet multiplicity indicates no coupling to adjacent protons.
-
¹³C NMR Spectroscopy Analysis
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~161.0 | C-7 | Carbon directly attached to the electron-donating -OCH₃ group. |
| ~151.5 | C-1 | Carbon attached to both chlorine and adjacent to nitrogen, strongly deshielded. |
| ~143.0 | C-3 | Deshielded by the adjacent nitrogen atom. |
| ~137.0 | C-8a | Quaternary carbon at the ring junction. |
| ~128.5 | C-5 | Aromatic CH carbon. |
| ~122.0 | C-4a | Quaternary carbon at the ring junction. |
| ~121.0 | C-4 | Aromatic CH carbon. |
| ~120.0 | C-6 | Shielded by the ortho -OCH₃ group. |
| ~105.0 | C-8 | Shielded by the para -OCH₃ group. |
| ~55.8 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | -OCH₃ group |
| 1620-1580 | C=N Stretch | Imine in isoquinoline ring |
| 1570-1450 | C=C Stretch | Aromatic ring skeletal vibrations |
| 1250-1200 | C-O Stretch | Aryl-alkyl ether (asymmetric) |
| 1050-1000 | C-O Stretch | Aryl-alkyl ether (symmetric) |
| 850-750 | C-Cl Stretch | Aryl chloride |
Interpretation of the Expected IR Spectrum: The spectrum is expected to be dominated by peaks corresponding to the aromatic system. The C=N and C=C stretching vibrations will appear in the 1620-1450 cm⁻¹ region. The presence of the methoxy group will be confirmed by strong C-O stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹, as well as C-H stretching just below 3000 cm⁻¹. The C-Cl stretch is expected in the lower frequency region of the fingerprint area.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion | Significance |
| 193/195 | [M]⁺ | Molecular ion peak. The ~3:1 ratio of the M and M+2 peaks is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes). |
| 178/180 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 158 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 130 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment. |
Interpretation of the Expected Mass Spectrum: The key feature will be the molecular ion peak cluster at m/z 193 and 195, with relative intensities of approximately 3:1, confirming the molecular formula and the presence of one chlorine atom. Common fragmentation pathways for isoquinolines include the loss of small radicals and neutral molecules. The loss of a methyl radical (15 Da) from the methoxy group is a highly probable initial fragmentation. Subsequent loss of a chlorine radical (35/37 Da) or carbon monoxide (28 Da) would lead to other significant fragment ions.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
Protocol 1: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire 16-32 scans with a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Parameters:
-
Acquire spectra with proton decoupling.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Protocol 2: FTIR-ATR Spectrum Acquisition
-
Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the built-in clamp to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good quality spectrum.
-
Data Processing: The final spectrum is typically presented in terms of percent transmittance.
Protocol 3: Mass Spectrum Acquisition (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a Gas Chromatography (GC-MS) system or directly using a solid probe.
-
Ionization: Utilize a standard electron ionization (EI) energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions.
Integrated Spectroscopic Workflow
The confirmation of the structure of this compound is a logical, multi-step process. The following diagram illustrates the workflow, demonstrating how each spectroscopic technique provides complementary information leading to a final, validated structural assignment.
Caption: Workflow for the structural confirmation of this compound.
Methodological & Application
Application Note: Strategic Implementation of 1-Chloro-7-methoxyisoquinoline in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for the Synthesis of 1-Aryl-7-methoxyisoquinolines
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Its presence in molecules like the antihypertensive drug papaverine and the anti-cancer agent trabectedin underscores its importance in drug discovery. The targeted synthesis of substituted isoquinolines is therefore a critical endeavor for medicinal chemists. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2][3]
This guide focuses on the strategic use of 1-Chloro-7-methoxyisoquinoline as an electrophilic partner in Suzuki coupling reactions. While aryl and heteroaryl chlorides are economically advantageous and widely available starting materials, their lower reactivity compared to bromides and iodides presents a distinct synthetic challenge.[2] The inertness of the C-Cl bond necessitates carefully optimized catalytic systems, particularly the use of highly active, electron-rich phosphine ligands that can facilitate the rate-limiting oxidative addition step.[4][5][6] This document provides a detailed exploration of the reaction mechanism, a comprehensive experimental protocol, and field-proven insights for optimizing the synthesis of 1-aryl-7-methoxyisoquinolines.
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][8] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which oxidatively inserts into the carbon-chlorine bond of this compound. This is typically the slowest, or rate-determining, step for chloroarenes.[8] The electron-rich nature of the 7-methoxyisoquinoline ring can further decrease the electrophilicity of the C1 position, making this step even more challenging. The use of bulky, electron-donating phosphine ligands (L) is crucial here; they stabilize the electron-rich Pd(0) center and promote its insertion into the strong C-Cl bond, forming a Pd(II) complex.[5][6]
-
Transmetalation : Before this step, the boronic acid (Ar-B(OH)₂) reacts with the base present in the mixture to form a more nucleophilic boronate complex (e.g., [Ar-B(OH)₃]⁻).[1][9] This activated boron species then transfers its aryl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The precise mechanism of transmetalation is complex but this activation by the base is essential for the reaction to proceed.[9][10]
-
Reductive Elimination : This final step involves the formation of the new C-C bond between the isoquinoline and aryl moieties. The diorganopalladium(II) complex undergoes reductive elimination to release the 1-aryl-7-methoxyisoquinoline product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
Caption: Fig. 1: Catalytic Cycle for Suzuki Coupling
Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids. As with any reaction, optimization may be required for specific substrates. This procedure is adapted from established methods for challenging heteroaryl chlorides.[11][12]
Materials and Equipment
-
Reagents :
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%) or other advanced ligand (e.g., XPhos)
-
Potassium phosphate, anhydrous powder (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous 1,4-dioxane or toluene
-
Deionized water
-
-
Equipment :
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
Inert Atmosphere : Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.[5]
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (or toluene) followed by deionized water. A typical solvent ratio is 4:1 to 10:1 organic:water.[12]
-
Degassing : Sparge the resulting suspension with argon or nitrogen for 15-30 minutes to thoroughly remove any dissolved oxygen from the solvents.
-
Catalyst Addition : While stirring the suspension, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). The mixture may change color upon catalyst addition, indicating the formation of the active catalytic species.
-
Reaction : Heat the reaction mixture to 80–110 °C with vigorous stirring. The biphasic mixture requires efficient mixing to facilitate the transfer of species between the organic and aqueous layers.[5]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7][11]
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1-aryl-7-methoxyisoquinoline product.
Caption: Fig. 2: Experimental Workflow
Optimization and Data Summary
The success of coupling a less reactive heteroaryl chloride is highly dependent on the choice of catalyst, ligand, base, and solvent.[13] The following table summarizes conditions that have proven effective for similar challenging Suzuki-Miyaura couplings and serve as an excellent starting point for optimization.[12][14]
| Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield | Notes |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100-110 | 12-24 | Good-Excellent | A highly reliable system for heteroaryl chlorides.[12] |
| Pd₂(dba)₃ (1-3) / XPhos (2-6) | K₂CO₃ (2-3) | 1,4-Dioxane | 100-120 | 12-24 | Good-Excellent | XPhos is another highly active Buchwald ligand.[12] |
| Pd(PPh₃)₄ (5-10) | Na₂CO₃ (2) | DME/H₂O | 80-100 | 16-24 | Moderate-Good | A "classical" catalyst; may require higher loading and longer times.[12] |
| PdCl₂(dppf) (3-5) | Cs₂CO₃ (2) | Dioxane/H₂O | 90-100 | 12-18 | Moderate-Good | Often effective, but less so for the most challenging chlorides. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. C-Cl bond oxidative addition is too slow.3. Insufficiently strong base. | 1. Ensure rigorous degassing of solvents and maintenance of inert atmosphere.[5]2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos). Increase reaction temperature.[6]3. Use a stronger base like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | 1. Boronic acid is unstable to the conditions.2. Reaction temperature too high or time too long. | 1. Use a milder base (e.g., K₂CO₃) or anhydrous conditions (e.g., with KF).2. Switch to a more stable boronic acid derivative, such as a pinacol ester (BPin) or MIDA boronate.[5][10]3. Reduce reaction time or temperature if conversion allows. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Improve the degassing procedure for all solvents, including the water.[5] |
| Formation of Byproducts | 1. Catalyst decomposition at high temperatures.2. Side reactions involving functional groups on substrates. | 1. Use a lower temperature with a more active catalyst system.2. Protect sensitive functional groups if necessary. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. fishersci.se [fishersci.se]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Chloro-7-methoxyisoquinoline as a Versatile Building Block in Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Isoquinoline Scaffold
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast number of natural products, particularly alkaloids, and synthetic pharmaceutical agents.[1][2][3] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that interact with biological targets. Within this class, 1-Chloro-7-methoxyisoquinoline (CAS No: 53533-54-3) has emerged as a particularly valuable building block. The strategic placement of a reactive chlorine atom at the electron-deficient C1 position, activated by the ring nitrogen, renders it an excellent electrophile for a variety of synthetic transformations. This reactivity profile allows for the precise and efficient introduction of molecular diversity, a cornerstone of modern drug discovery programs, especially in the development of kinase inhibitors.[4][5]
This guide provides an in-depth exploration of this compound, detailing its synthesis, core reactivity, and application in key synthetic protocols. The focus is not only on the procedural steps but also on the underlying chemical principles that govern experimental choices, empowering researchers to effectively utilize this versatile intermediate.
Physicochemical Properties and Handling
Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 53533-54-3 | [6] |
| Molecular Formula | C₁₀H₈ClNO | [6] |
| Molecular Weight | 193.63 g/mol | [6] |
| Appearance | White to off-white solid/powder | [6][7] |
| Melting Point | 77-78 °C | [6] |
| Solubility | Soluble in halogenated solvents (e.g., DCM, Chloroform); Insoluble in water. | [7] |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep container tightly closed.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound
The most common laboratory-scale synthesis involves the chlorination of the corresponding N-oxide. This two-step approach is efficient and provides the target compound in high yield.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. m.indiamart.com [m.indiamart.com]
Synthesis of Novel Kinase Inhibitors Using 1-Chloro-7-methoxyisoquinoline: Application Notes and Protocols
Authored by: A Senior Application Scientist
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery efforts, particularly in oncology and immunology. The development of potent and selective kinase inhibitors requires the synthesis of diverse chemical libraries to explore structure-activity relationships (SAR). The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and FDA-approved kinase inhibitors. This application note provides a comprehensive guide for the synthesis of novel kinase inhibitors utilizing 1-Chloro-7-methoxyisoquinoline as a versatile starting material. We will detail robust synthetic protocols, methods for biological evaluation, and strategies for SAR analysis.
Safety and Handling of this compound
Before commencing any experimental work, it is crucial to review the safety data sheet (SDS) for this compound and related compounds. This compound is expected to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Synthetic Strategies for Library Generation
The chlorine atom at the 1-position of the isoquinoline ring is amenable to various palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing molecular diversity. We will focus on two of the most powerful and versatile methods: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of 1-Aryl-7-methoxyisoquinoline.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.5 equivalents)
-
Toluene/H₂O (4:1)
-
Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed toluene and water (4:1 ratio, to achieve a concentration of ~0.1 M).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol describes the synthesis of N-Aryl/Alkyl-7-methoxyisoquinolin-1-amine.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere equipment (e.g., glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq) to an oven-dried reaction tube. Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the reaction vessel and heat to 100 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the layers and wash the organic layer with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Synthesized Inhibitors
The inhibitory activity of the synthesized compounds against specific kinases can be determined using an in vitro kinase assay. A common method is a fluorescence-based assay that measures the phosphorylation of a substrate peptide.
Protocol 3: In Vitro Kinase Assay (Fluorescence-Based)
Principle: This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody. When the terbium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to streptavidin-conjugated XL665, F
application of 1-Chloro-7-methoxyisoquinoline in medicinal chemistry
An In-Depth Guide to the Application of 1-Chloro-7-methoxyisoquinoline in Medicinal Chemistry
Introduction: The Strategic Value of the Isoquinoline Scaffold
In the landscape of modern drug discovery, the isoquinoline core represents a "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid structure and potential for diverse functionalization make it an ideal foundation for constructing novel therapeutic agents. Within this class of molecules, this compound (CAS: 53533-54-3) emerges as a particularly valuable and versatile building block.[2][3][4]
This guide, intended for researchers and drug development professionals, provides a detailed overview of the synthetic utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, provide field-proven protocols, and illustrate the pathways through which this intermediate contributes to the synthesis of complex molecules, particularly in the realm of targeted therapies like kinase inhibitors.
Molecular Profile and Synthetic Accessibility
This compound possesses a chemical structure (C₁₀H₈ClNO) primed for synthetic elaboration.[2] The chlorine atom at the C1 position serves as a reactive handle, an excellent leaving group for transition-metal-catalyzed reactions. The methoxy group at the C7 position modulates the electronic properties of the ring system and can influence molecular interactions with biological targets.
A common and efficient synthesis of this intermediate involves the treatment of 7-Methoxy-isoquinoline-N-oxide hydrochloride with a chlorinating agent such as phosphoryl chloride (POCl₃), often with high yields.[2] This accessibility ensures a reliable supply for research and development endeavors.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-7-methoxyisoquinoline
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are prevalent motifs in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for the synthesis of these crucial bonds.[1] Its development by Professors Stephen L. Buchwald and John F. Hartwig in the mid-1990s provided a versatile and efficient alternative to traditional methods, which often suffered from limited substrate scope and harsh reaction conditions.[1] This application note provides a detailed experimental procedure for the Buchwald-Hartwig amination of 1-chloro-7-methoxyisoquinoline, a heteroaromatic scaffold of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents, and a step-by-step protocol for its successful execution.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a low-valent Pd(0) species. This step, often the rate-determining step, forms a Pd(II) intermediate.[4] The reactivity of the aryl halide typically follows the trend of Ar-I > Ar-Br > Ar-Cl, making the coupling of aryl chlorides more challenging and often requiring more specialized catalyst systems.[5][6]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form an amido-palladium complex. The choice of base is critical to facilitate this step without promoting undesirable side reactions.[3]
-
Reductive Elimination: The final step is the reductive elimination from the amido-palladium complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
Application Notes & Protocols for the Large-Scale Synthesis of 1-Chloro-7-methoxyisoquinoline for Pharmaceutical Use
Introduction
1-Chloro-7-methoxyisoquinoline is a key building block in the synthesis of a variety of pharmacologically active molecules. Its strategic importance lies in the versatile reactivity of the chloro-substituent at the 1-position, which allows for the introduction of diverse functionalities through nucleophilic substitution reactions, and the electron-donating methoxy group at the 7-position, which influences the electronic properties of the isoquinoline core. The robust and scalable synthesis of this intermediate is therefore a critical step in the drug development pipeline for numerous therapeutic agents.
This document provides a comprehensive guide to the large-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals. It outlines a validated synthetic route, addresses the challenges of process scale-up, and details the necessary analytical and safety protocols to ensure the production of a high-purity material compliant with pharmaceutical industry standards.
Synthetic Strategy: An Overview
Several classical methods exist for the construction of the isoquinoline skeleton, including the Bischler-Napieralski and Pomeranz-Fritsch reactions.[1][2] While effective for diverse isoquinoline derivatives, these routes can sometimes require harsh conditions or multi-step sequences to achieve the desired substitution pattern.
For the large-scale synthesis of this compound, a more direct and efficient approach is the chlorination of a pre-formed isoquinoline N-oxide. This strategy offers several advantages:
-
High Regioselectivity: The N-oxide functionality activates the C1 position for nucleophilic attack, leading to selective chlorination.
-
Milder Conditions: Compared to some classical cyclization methods, the chlorination of an N-oxide can often be achieved under more controlled conditions.
-
Convergent Synthesis: The isoquinoline core is prepared first, and the key chloro-substituent is introduced in a late-stage transformation.
This guide will focus on a two-step process: the synthesis of the intermediate 7-methoxyisoquinoline N-oxide, followed by its chlorination to yield the final product.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 7-Methoxyisoquinoline N-oxide
The initial step involves the oxidation of 7-methoxyisoquinoline to its corresponding N-oxide. This transformation is crucial as it activates the C1 position for the subsequent chlorination.
Protocol 1: Synthesis of 7-Methoxyisoquinoline N-oxide
Materials and Equipment:
-
7-Methoxyisoquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a jacketed glass reactor, dissolve 7-methoxyisoquinoline (1 equivalent) in dichloromethane (10 volumes). Begin stirring and cool the solution to 0-5 °C using a circulating chiller.
-
Oxidant Addition: Dissolve m-CPBA (1.2 equivalents) in dichloromethane (5 volumes) and load this solution into the addition funnel. Add the m-CPBA solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C. The exothermic nature of this reaction requires careful monitoring and control.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to quench the excess m-CPBA and the m-chlorobenzoic acid byproduct. Continue stirring until gas evolution ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 3 volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 7-methoxyisoquinoline N-oxide as a solid. This material is often of sufficient purity for the next step.
Part 2: Large-Scale Synthesis of this compound
This step involves the chlorination of 7-methoxyisoquinoline N-oxide using phosphorus oxychloride (POCl₃). This is a highly effective but also hazardous reaction that requires stringent safety precautions, especially at scale.
Reaction Mechanism
The chlorination of an isoquinoline N-oxide with POCl₃ is believed to proceed through an initial phosphorylation of the N-oxide oxygen, forming a highly electrophilic intermediate. This is followed by the nucleophilic attack of a chloride ion at the C1 position and subsequent elimination to afford the chlorinated product and a phosphate byproduct.[3]
Caption: Simplified reaction mechanism.
Protocol 2: Large-Scale Synthesis of this compound
Materials and Equipment:
-
7-Methoxyisoquinoline N-oxide hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or another suitable high-boiling solvent)
-
Crushed ice/water
-
Sodium hydroxide solution (e.g., 2M)
-
Jacketed glass-lined steel reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet
-
Scrubber system for acidic vapors
-
Filtration unit (e.g., Nutsche filter-dryer)
Procedure:
-
Reactor Inerting: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Reagent Charging: Carefully charge phosphorus oxychloride (POCl₃, ~7-10 molar equivalents relative to the N-oxide) into the reactor. POCl₃ is corrosive and reacts violently with water; handle with extreme care in a well-ventilated area.[4][5][6]
-
Substrate Addition: Begin stirring the POCl₃ and slowly add 7-methoxyisoquinoline N-oxide hydrochloride (1 equivalent) in portions. The addition should be controlled to manage any initial exotherm.
-
Heating and Reflux: Once the addition is complete, heat the reaction mixture to 90-100 °C. The reaction is typically maintained at this temperature for 4-6 hours.[7] The reflux condenser should be connected to a scrubber system containing a caustic solution to neutralize the evolved HCl gas.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Removal of Excess POCl₃: After completion, cool the reaction mixture to room temperature. The excess POCl₃ can be removed by vacuum distillation. This is a critical step at scale and requires a robust vacuum system and appropriate collection traps.
-
Reaction Quench (Caution: Highly Exothermic): The crude reaction residue is quenched by very slowly and carefully adding it to a separate vessel containing a vigorously stirred mixture of crushed ice and water. The temperature of the quench vessel must be controlled with efficient cooling to prevent a runaway reaction.
-
Neutralization and Precipitation: The acidic aqueous mixture is then neutralized by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation and Washing: The precipitated solid is collected by filtration. The filter cake is washed thoroughly with water to remove inorganic salts.
-
Drying: The product is dried under vacuum at 40-50 °C until a constant weight is achieved.
Process Optimization and Scale-Up Considerations
| Parameter | Laboratory Scale | Large Scale Consideration |
| Reaction Vessel | Round-bottom flask | Glass-lined steel reactor for chemical resistance. |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor with thermal fluid for precise temperature control. |
| Reagent Addition | Manual addition | Metering pumps for controlled addition rates, especially for the exothermic quench step. |
| POCl₃ Handling | Fume hood | Closed-system transfer lines to minimize operator exposure. |
| Work-up | Separatory funnel | Large-scale quench vessel with robust agitation and cooling. |
| Isolation | Buchner funnel | Nutsche filter-dryer for combined filtration, washing, and drying in a single unit. |
| Safety | Standard PPE | Full protective suits, self-contained breathing apparatus (SCBA) for handling large quantities of POCl₃.[8][9] |
Purification Protocol
For pharmaceutical applications, the crude product must be purified to remove residual impurities. Recrystallization is a common and effective method for this purpose.
Protocol 3: Recrystallization of this compound
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.
-
Dissolution: In a suitable reactor, suspend the crude this compound in a minimal amount of hot ethanol until fully dissolved.
-
Decolorization (Optional): If the solution is colored, activated carbon can be added, and the mixture is stirred for a short period before being filtered hot to remove the carbon.
-
Crystallization: Slowly add water to the hot ethanolic solution until the solution becomes turbid. Then, add a small amount of ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Analytical Characterization
The identity and purity of the final product should be confirmed using a suite of analytical techniques.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 99.0% | HPLC |
| Melting Point | 77-79 °C | Capillary Melting Point |
-
¹H NMR (400 MHz, CDCl₃): Predicted shifts: δ ~8.1 (d, 1H), ~7.6 (d, 1H), ~7.4 (d, 1H), ~7.3 (s, 1H), ~7.1 (dd, 1H), ~3.9 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): Predicted shifts: δ ~161, ~152, ~142, ~138, ~128, ~125, ~121, ~120, ~105, ~56 (-OCH₃).
-
HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with a UV detector at 254 nm is a suitable starting point for purity analysis.[10]
Good Manufacturing Practices (GMP) and Regulatory Context
The synthesis of an active pharmaceutical ingredient (API) intermediate like this compound for use in clinical trials or commercial products must adhere to the principles of Good Manufacturing Practices (GMP).[4][5]
-
Quality Management: A robust quality management system should be in place, encompassing all aspects of production from raw material receipt to final product release.
-
Documentation: All procedures, including synthesis, purification, and analysis, must be thoroughly documented in master production records and executed in batch production records. Any deviations must be documented and investigated.
-
Process Validation: While full process validation may not be required for early clinical trial materials, a process validation strategy should be developed and implemented as the project progresses towards commercialization.
-
Change Control: A formal change control system must be in place to evaluate and document any proposed changes to the manufacturing process that could impact the quality of the intermediate.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. lanxess.com [lanxess.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. my.airliquide.com [my.airliquide.com]
- 10. rsc.org [rsc.org]
Application Notes & Protocols: Strategic Functionalization of the Isoquinoline Core via 1-Chloro-7-methoxyisoquinoline
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including natural products and synthetic drugs.[1] These frameworks exhibit a vast range of biological activities, from anticancer to antimicrobial actions, making them a focal point for drug discovery programs.[1][2] The strategic functionalization of the isoquinoline core is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.
1-Chloro-7-methoxyisoquinoline has emerged as a highly versatile and valuable building block for this purpose.[3][4] Its reactivity is dominated by the chloro-substituent at the C1 position, an electrophilic center activated by the adjacent ring nitrogen. This feature makes it an ideal substrate for a variety of transformations, particularly modern palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a comprehensive overview of the reactivity of this compound and offers detailed, field-proven protocols for its functionalization, aimed at researchers, scientists, and professionals in drug development.
Reactivity Profile of this compound
The synthetic utility of this compound is primarily centered on the C1-chloro group. This position is susceptible to two major classes of reactions, providing access to a diverse range of derivatives:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] this compound is an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, amino, and alkynyl moieties, respectively.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the ring nitrogen atom activates the C1 position towards attack by nucleophiles.[7][8] This allows for the direct displacement of the chloride with a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing a complementary and often more direct route to certain derivatives.
The following sections provide detailed protocols and mechanistic insights for these key transformations.
Section 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Reaction Principle
The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and heteroaryl-aryl scaffolds through the palladium-catalyzed reaction between an organohalide and an organoboron compound.[9][10] The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Cl bond of the isoquinoline, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[6][9][11] The presence of a base is essential to activate the boronic acid for the transmetalation step.[11]
Generalized Reaction Scheme
Catalytic Cycle Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters
For challenging substrates like electron-rich chloro-heterocycles, careful selection of the catalyst system is critical for success.
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald G3/G4 Precatalysts (1-5 mol%) | Buchwald precatalysts are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos) (1.1-1.2 eq. to Pd) | These ligands accelerate the rate-limiting oxidative addition step for less reactive aryl chlorides and promote the final reductive elimination.[12] |
| Base | Strong, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃) (2-3 eq.) | Stronger bases are more effective at activating the boronic acid for transmetalation, which is often necessary for difficult couplings.[12] |
| Solvent | Anhydrous, degassed aprotic polar solvents (e.g., 1,4-Dioxane, Toluene, THF) | These solvents effectively solubilize the reagents and stabilize the catalytic intermediates. The addition of a small amount of water can sometimes be beneficial. |
| Temperature | 80-120 °C | Higher temperatures are typically required to overcome the activation energy for the oxidative addition of the C-Cl bond. |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Magnetic stir bar
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the isoquinoline.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1-aryl-7-methoxyisoquinoline product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds between an aryl halide and an amine.[13][14] It has become an indispensable tool in medicinal chemistry for synthesizing aryl amines.[13] The mechanism is analogous to other cross-coupling reactions, proceeding through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.[13][14][15]
Generalized Reaction Scheme
Catalytic Cycle Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Key Reaction Parameters
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | These are common and effective Pd(0) and Pd(II) sources that readily enter the catalytic cycle. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, BrettPhos) (1.2-2.4 eq. to Pd) | Buchwald-type ligands are crucial for promoting both the oxidative addition of the C-Cl bond and the challenging C-N reductive elimination step.[15] |
| Base | Strong, sterically hindered bases (e.g., NaOtBu, LiHMDS, K₂CO₃) (1.2-2.0 eq.) | A strong base is required to deprotonate the amine (or the amine-Pd complex) to form the key amido intermediate. The choice of base can depend on the pKa of the amine. |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane) | These solvents are suitable for the typical reaction temperatures and reagent solubilities. |
| Temperature | 80-110 °C | Elevated temperatures are generally necessary to drive the reaction to completion, particularly with less reactive chloro-substrates. |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1-1.5 eq.)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq.)
-
Anhydrous Toluene
-
Magnetic stir bar
-
Oven-dried reaction vessel
Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂, XPhos, and NaOtBu to the reaction vessel. Add this compound, followed by the amine.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M.
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 2-24 hours.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers in a separatory funnel. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification and Characterization:
-
Purify the crude product via silica gel chromatography to obtain the desired 1-amino-7-methoxyisoquinoline.
-
Confirm the structure using NMR spectroscopy and mass spectrometry.
-
Section 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
Reaction Principle
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] The reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base.[16] The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride is followed by transmetalation with a copper acetylide intermediate. The copper cycle involves the formation of this key copper acetylide from the terminal alkyne, copper(I), and the amine base.[16] Reductive elimination from the palladium complex yields the final alkynylated product.[16]
Generalized Reaction Scheme
Catalytic Cycle Visualization
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Key Reaction Parameters
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) | These are classical, robust catalysts for Sonogashira couplings. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (4-10 mol%) | CuI is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step. |
| Base | Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2-3 eq.) | The base serves to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction. It can also serve as the solvent. |
| Solvent | Anhydrous, degassed solvents (e.g., THF, DMF, or neat amine base) | The solvent choice depends on the solubility of the substrates. Using the amine base as the solvent is common. |
| Temperature | Room Temperature to 70 °C | Sonogashira couplings can often be run under milder temperature conditions compared to other cross-coupling reactions. |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Pd(PPh₃)₄ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stir bar
-
Dry Schlenk flask
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and Et₃N. Finally, add the terminal alkyne via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, gently heat to 50-70 °C.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up:
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
-
Purification and Characterization:
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the 1-alkynyl-7-methoxyisoquinoline.
-
Characterize the product by NMR and mass spectrometry.
-
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of diverse libraries of isoquinoline derivatives. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide robust and reproducible methods for C-C and C-N bond formation at the C1 position. By carefully selecting and optimizing catalysts, ligands, and reaction conditions, researchers can efficiently access novel molecular architectures. These functionalized isoquinolines serve as critical scaffolds for the development of new therapeutic agents, contributing significantly to advances in medicinal chemistry and drug discovery.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. jocpr.com [jocpr.com]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.se [fishersci.se]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Development of Compound Libraries from 1-Chloro-7-methoxyisoquinoline
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the strategic development of diverse compound libraries originating from 1-Chloro-7-methoxyisoquinoline. The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The title compound serves as a versatile and reactive starting material for library synthesis due to the strategic placement of a reactive chlorine atom at the C1 position, which is amenable to a variety of modern cross-coupling and substitution reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the exploration of novel chemical space and the discovery of new therapeutic agents.
Introduction: The Strategic Value of the this compound Scaffold
The isoquinoline nucleus is a cornerstone in the architecture of many pharmaceuticals and natural products.[2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for probing interactions with biological targets. This compound (CAS: 53533-54-3) is a particularly valuable building block for two primary reasons:
-
Reactive Handle at C1: The chlorine atom at the C1 position is activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents.
-
Electronic Influence of the Methoxy Group: The electron-donating methoxy group at the C7 position modulates the electronic properties of the aromatic system, influencing both reactivity and the physicochemical properties of the resulting derivatives.
This guide details four key synthetic transformations that enable the rapid and efficient diversification of this core structure, providing a robust platform for structure-activity relationship (SAR) studies.[1]
Figure 1: Workflow for library diversification from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from simple precursors.[3] this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organic halide with an organoboron compound, typically a boronic acid or its ester.[4] This reaction is fundamental for creating biaryl structures, which are prevalent in pharmaceuticals.[1]
Causality of Component Selection:
-
Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a pre-formed Pd(0) source like Pd₂(dba)₃.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, PCy₃) are crucial. They stabilize the palladium center, promote the oxidative addition step (the rate-limiting step for aryl chlorides), and facilitate the final reductive elimination.[5]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation to the palladium center.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. Water aids in dissolving the inorganic base and facilitates the formation of the active borate complex.[4]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of Toluene/H₂O or Dioxane/H₂O) to achieve a final concentration of 0.1-0.2 M with respect to the starting isoquinoline.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Rationale / Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Common, commercially available, and effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos, XPhos, RuPhos (1.2-2.0 equiv to Pd) | Bulky, electron-rich ligands are effective for challenging aryl chloride substrates.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv) | Choice of base can significantly impact yield; K₃PO₄ is often effective for heteroaryl boronic acids. |
| Solvent | Toluene/H₂O, Dioxane/H₂O (4:1 to 10:1) | The aqueous phase is crucial for activating the boronic acid.[5] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to facilitate the oxidative addition of the aryl chloride. |
Table 1: Recommended parameters for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Alkyl Isoquinolines
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[6] This transformation is a cornerstone of medicinal chemistry, providing access to a vast array of aromatic amines that are otherwise difficult to synthesize.[7]
Causality of Component Selection:
-
Catalyst System: Similar to Suzuki coupling, a Pd(0)/phosphine ligand system is used. For aryl chlorides, highly active catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are often necessary to achieve good yields.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[7] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Chloro-7-methoxyisoquinoline
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Chloro-7-methoxyisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The isoquinoline core is a privileged scaffold in numerous pharmaceutical agents, and its functionalization via C-C bond formation is a critical step in drug discovery.[1][2][3]
However, the coupling of heteroaryl chlorides like this compound presents unique challenges. The relative inertness of the C-Cl bond compared to bromides or iodides, coupled with the potential for the isoquinoline nitrogen to interact with the palladium catalyst, necessitates careful reaction optimization.[4][5][6][7] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges and achieve high-yield, reproducible results.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[8][9] Each step presents a potential hurdle, especially when dealing with challenging substrates like heteroaryl chlorides.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of this compound.
Q: My reaction shows low or no conversion. What are the most likely causes and how do I fix them?
This is the most common issue, often stemming from the challenging oxidative addition step with the aryl chloride.
A: Low conversion can be traced to several factors. Here is a systematic approach to troubleshooting:
-
Inactive Catalyst System: The C-Cl bond is significantly stronger than C-Br or C-I, requiring a highly active catalyst to initiate oxidative addition.[4]
-
Problem: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[10]
-
Solution: Employ a more electron-rich and sterically hindered phosphine ligand. These ligands stabilize the active monoligated Pd(0) species and accelerate oxidative addition.[11][12][13] Modern Buchwald dialkylbiaryl phosphine ligands are the industry standard for this purpose.[13][14]
-
Actionable Advice: Switch from older catalyst systems to a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand. See the table below for recommended starting points.
-
-
Inappropriate Base: The base's role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[15][16][17]
-
Problem: A base that is too weak or poorly soluble will stall the reaction.
-
Solution: For challenging couplings, stronger inorganic bases are often superior. Potassium phosphate (K₃PO₄) is an excellent choice due to its high basicity and ability to promote efficient transmetalation.[10][16][18] Cesium carbonate (Cs₂CO₃) is also highly effective, particularly due to its better solubility in organic solvents.[16][19]
-
Actionable Advice: If using K₂CO₃ with minimal success, switch to K₃PO₄ (anhydrous) and ensure vigorous stirring to overcome solubility issues.
-
-
Sub-optimal Temperature: Oxidative addition to aryl chlorides is often the rate-determining step and typically requires thermal energy.[9]
-
Atmospheric Contamination: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can oxidize them to an inactive state.
-
Problem: Incomplete degassing or a poor inert atmosphere (Nitrogen or Argon) allows oxygen to poison the catalyst.
-
Actionable Advice: Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles).[1] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[1][2]
-
Caption: A logical workflow for diagnosing and solving low conversion issues.
Q: I'm observing significant side products, such as homocoupling of my boronic acid or dehalogenation of my starting material. How can I suppress these?
A: Side product formation points to specific imbalances in the catalytic cycle. Addressing them requires fine-tuning your conditions.
-
Homocoupling of Boronic Acid (Ar'-Ar'): This typically arises from oxidative processes.
-
Cause: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Solution: As with low conversion issues, rigorous degassing of all reagents and solvents is critical.[10] Ensure a robust inert atmosphere is maintained throughout the reaction.
-
-
Dehalogenation (Formation of 7-methoxyisoquinoline): This occurs when the aryl halide is reduced instead of coupled.
-
Cause: This side reaction is often promoted by a hydride source in the reaction mixture. This can sometimes be traced to certain bases or impurities in solvents. Catalyst decomposition can also lead to species that promote dehalogenation.[4][10]
-
Solution:
-
Reagent Purity: Ensure high-purity, anhydrous solvents and reagents.
-
Base Selection: While less common with inorganic bases, if dehalogenation is persistent, screen alternative bases.
-
Ligand Choice: A stable catalyst system is key. Using bulky, electron-donating ligands not only promotes the desired coupling but also creates a more stable catalytic complex, less prone to decomposition pathways that might lead to dehalogenation.[13][20]
-
-
Frequently Asked Questions (FAQs)
Q: Which catalyst and ligand combination is the best starting point for this compound?
A: For heteroaryl chlorides, catalyst systems based on dialkylbiaryl phosphine ligands are highly recommended.[13][14] These ligands possess the ideal steric bulk and electron-donating properties to facilitate the difficult oxidative addition step.
| Catalyst System | Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Buchwald System 1 | Pd(OAc)₂ | SPhos | 1-3% Pd, 2-6% Ligand | Excellent for a wide range of heteroaryl chlorides.[1] |
| Buchwald System 2 | Pd₂(dba)₃ | XPhos | 1-3% Pd, 2-6% Ligand | Highly active, good for sterically hindered substrates.[10] |
| Precatalyst | XPhos Pd G3 | (Integrated) | 1-3% | Air-stable, easy to handle, ensures accurate Pd:Ligand ratio.[21] |
Data compiled from multiple sources for illustrative purposes.[1][10][13]
Q: What is the optimal base and solvent combination?
A: The interplay between base and solvent is crucial for success. The base must be activated, which often requires a specific solvent environment.
-
Recommended Combination: A popular and highly effective system is K₃PO₄ as the base in a solvent mixture of 1,4-Dioxane and Water (typically in a ratio between 4:1 and 10:1 v/v).[2][3][18]
-
Rationale:
Q: How critical is the quality of my boronic acid?
A: Extremely critical. Boronic acids are prone to decomposition via protodeboronation, especially heteroaryl boronic acids.[4][5]
-
Problem: Over time, boronic acids can dehydrate to form cyclic boroxine trimers or decompose, reducing the amount of active nucleophile in your reaction.
-
Best Practices:
Generalized Experimental Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.
-
Reaction Setup:
-
Inert Atmosphere:
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Alternatively, add the pre-formed catalyst (e.g., XPhos Pd G3, 2 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1) via syringe. The final concentration should typically be around 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4–24 hours).
-
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.[1][8]
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][3]
-
-
Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 1-Chloro-7-methoxyisoquinoline
Welcome to the technical support center for 1-Chloro-7-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Is this compound a reactive substrate for cross-coupling reactions?
A1: this compound is generally less reactive than its bromo or iodo counterparts in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This is primarily due to the stronger carbon-chlorine (C-Cl) bond, which makes the oxidative addition step—the initial activation of the halide by the palladium catalyst—more challenging.[1][2] However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of coupled products can be achieved.
Q2: What are the most common reasons for the failure of a Suzuki-Miyaura coupling with this compound?
A2: The most frequent causes of failure include:
-
Inactive Catalyst: The Pd(0) active species may not be generated efficiently or could be poisoned.
-
Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for activating aryl chlorides.[3]
-
Poor Solubility: The substrate or other reagents may not be sufficiently soluble in the chosen solvent system.[4]
-
Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.
-
Side Reactions: Dehalogenation (hydrodehalogenation) of the starting material or homocoupling of the boronic acid can be significant side reactions.[5]
Q3: My Buchwald-Hartwig amination of this compound is not working. What should I check first?
A3: For a failing Buchwald-Hartwig amination, the primary aspects to investigate are:
-
Inert Atmosphere: These reactions are highly sensitive to air and moisture. Ensure your flask was properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst/Ligand System: Similar to Suzuki couplings, chloro-heteroarenes require specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[6][7]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required for aryl chlorides, but they can be incompatible with sensitive functional groups.[2][8]
-
Solvent Quality: Anhydrous, aprotic solvents are essential.[6] The presence of water can lead to hydrolysis of the starting material or catalyst deactivation.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Low to no conversion of this compound in a Suzuki-Miyaura coupling reaction.
This guide provides a systematic approach to troubleshooting and optimizing the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Logical Troubleshooting Workflow
Detailed Troubleshooting Steps & Explanations
-
Evaluate the Catalytic System:
-
The Ligand is Key: The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step.[9] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential as they stabilize the electron-rich Pd(0) center, promoting its insertion into the strong C-Cl bond.[6][10] Using a simple ligand like triphenylphosphine is a common point of failure.
-
Consider a Pre-catalyst: Using a palladium(II) source like Pd(OAc)₂ with a separate ligand requires in-situ reduction to the active Pd(0) species, which can be inefficient. Modern palladium pre-catalysts (e.g., SPhos Pd G3) are designed to generate the active Pd(0) catalyst reliably and quantitatively upon addition of a base.[10]
-
Catalyst Loading: For challenging substrates like this compound, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to achieve a reasonable reaction rate.
-
-
Assess Reaction Conditions:
-
Inert Atmosphere: Rigorously degas the solvent and ensure the reaction is run under a positive pressure of an inert gas. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
-
Temperature: Due to the lower reactivity of aryl chlorides, higher reaction temperatures (typically 80-110 °C) are often required to drive the reaction to completion.[11]
-
Base Selection: An appropriate base is crucial for the transmetalation step.[9] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can also influence the solubility of the boronic acid species.
-
-
Verify Reagent Quality:
-
Boronic Acid Stability: Boronic acids can undergo decomposition (protodeborylation) upon storage, especially if exposed to moisture.[4] It is advisable to use fresh or properly stored boronic acid.
-
Solvent Purity: Ensure the use of anhydrous solvents. Water can participate in competitive hydrolysis reactions and affect the catalyst's performance.
-
Optimized Protocol for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | SPhos Pd G3 (2-5 mol %) | Efficiently generates the active Pd(0) species; suitable for aryl chlorides. |
| Ligand | SPhos (included in pre-catalyst) | Bulky, electron-rich ligand that facilitates oxidative addition.[11] |
| Base | K₃PO₄ (2-3 equivalents) | Effective base for transmetalation; generally good solubility. |
| Solvent | Toluene/Water or Dioxane/Water (e.g., 10:1) | Aprotic organic solvent with a small amount of water to aid in dissolving the base.[11] |
| Temperature | 100-110 °C | Higher temperature needed to overcome the activation barrier for the C-Cl bond. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and deactivation of the palladium catalyst. |
Step-by-Step Protocol:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (2.5 eq).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the SPhos Pd G3 pre-catalyst (0.03 eq).
-
Add the degassed solvent system (e.g., Toluene/Water 10:1) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[12] Reactions may take several hours to reach completion.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: My amine is not coupling with this compound.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, its success with chloro-heteroarenes is highly dependent on a finely tuned catalytic system.[7]
Key Factors for a Successful Amination
Detailed Troubleshooting Steps & Explanations
-
Re-evaluate the Ligand: This is the most common failure point. The catalytic cycle for amination involves the formation of a palladium-amido complex.[8] Bulky biarylphosphine ligands like XPhos or BrettPhos are often required to promote the reductive elimination step, which forms the C-N bond.[6][8] The choice of ligand can also depend on whether the amine is primary or secondary.
-
Base Compatibility and Strength:
-
A strong base is needed to deprotonate the amine, allowing it to coordinate to the palladium center.[6] Sodium tert-butoxide (NaOtBu) is a common choice for aryl chlorides.
-
Caution: Be mindful of base-sensitive functional groups in your substrate. If esters or other sensitive groups are present, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring a more active catalyst or higher temperatures.[7]
-
-
Ammonia Equivalents: If you are attempting to synthesize the primary amine (1-amino-7-methoxyisoquinoline), using ammonia gas directly is challenging due to its strong binding to the palladium catalyst.[13] It is often more effective to use an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS), followed by hydrolysis of the resulting silylamine.[14][15]
Optimized Protocol for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol %) or a suitable pre-catalyst | Reliable source of Pd(0). |
| Ligand | XPhos (2-4 mol %) | A robust, bulky ligand for coupling with aryl chlorides.[15] |
| Base | NaOtBu (1.4 equivalents) | Strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic, anhydrous solvent to prevent side reactions.[16] |
| Temperature | 100-120 °C | Elevated temperature is typically required for C-Cl bond activation.[1] |
| Atmosphere | Nitrogen or Argon | Crucial for preventing catalyst deactivation. |
Step-by-Step Protocol:
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., XPhos, 0.04 eq) to a dry reaction vessel.
-
Add the this compound (1.0 eq) and the base (e.g., NaOtBu, 1.4 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 eq).
-
Seal the vessel and heat to 110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
By systematically addressing these common issues and utilizing optimized protocols, researchers can significantly increase the success rate of reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 1-Chloro-7-methoxyisoquinoline
Welcome to the Technical Support Center for the purification of 1-Chloro-7-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important synthetic intermediate. Here, we address common challenges encountered during the purification process, offering practical solutions and the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the expected impurities?
A1: this compound is commonly synthesized from 7-methoxyisoquinoline-2-oxide hydrochloride by treatment with phosphorus oxychloride (POCl₃)[1]. The primary impurities originating from this synthesis are typically:
-
Unreacted 7-methoxyisoquinolin-1(2H)-one: The precursor to the N-oxide, which may be present if the initial oxidation was incomplete, or formed by hydrolysis of the product during work-up.
-
7-Methoxyisoquinoline-2-oxide: The direct starting material for the chlorination step.
-
Phosphorylated intermediates: Transient species formed during the reaction with POCl₃ that may persist if the reaction or work-up is not optimal[2].
-
Residual POCl₃ and its hydrolysis products (phosphoric acid, HCl): These can complicate purification and potentially degrade the product.
Q2: What are the general solubility properties of this compound?
A2: Based on supplier information and the general characteristics of similar heterocyclic compounds, this compound is expected to be poorly soluble in water and soluble in halogenated solvents like dichloromethane (DCM) and chloroform[3]. Its solubility in other common organic solvents such as ethyl acetate, acetone, and alcohols should be determined empirically for developing effective purification protocols.
Q3: Is this compound stable during purification?
A3: The 1-chloro substituent on the isoquinoline ring is susceptible to nucleophilic substitution, particularly hydrolysis. Care should be taken to avoid prolonged exposure to water, especially under basic or strongly acidic conditions, as this can lead to the formation of 7-methoxyisoquinolin-1(2H)-one. The methoxy group is generally stable under these conditions; however, harsh acidic conditions and high temperatures could potentially lead to demethylation, though this is less common with POCl₃ reactions[4][5].
Troubleshooting Guide
Problem 1: Low yield after aqueous work-up.
Possible Cause: Hydrolysis of the 1-chloro group back to a hydroxyl group (forming 7-methoxyisoquinolin-1(2H)-one), especially if the aqueous work-up is prolonged or performed at elevated temperatures or non-neutral pH.
Solution:
-
Minimize contact time with water: Perform the aqueous quench and extractions as quickly as possible.
-
Maintain low temperatures: Use ice-cold water or brine for the work-up and keep the separatory funnel in an ice bath.
-
Neutralize carefully: After quenching the excess POCl₃, carefully neutralize the aqueous layer with a mild base like sodium bicarbonate solution to a pH of ~7 before extraction. Avoid strongly basic conditions.
-
Use a suitable organic solvent for extraction: Dichloromethane or chloroform are good choices due to the product's solubility in halogenated solvents[3].
Problem 2: The product appears as an oil and does not crystallize during recrystallization.
Possible Cause: This phenomenon, known as "oiling out," can occur for several reasons:
-
The boiling point of the recrystallization solvent is higher than the melting point of the compound.
-
The solution is supersaturated, leading to rapid precipitation above the melting point.
-
The presence of significant impurities is depressing the melting point.
Solution:
-
Select a lower-boiling point solvent: If the melting point of your crude material is known, choose a solvent with a boiling point at least 10-20 °C lower.
-
Use a larger volume of solvent: This will reduce the saturation level and allow for slower crystal growth upon cooling.
-
Slow cooling: Allow the hot solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling often promotes oiling out.
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a small seed crystal of the pure compound can also induce crystallization.
-
Consider a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm to redissolve and then cool slowly. Common solvent/anti-solvent pairs include DCM/hexane, ethyl acetate/hexane, or methanol/water.
Problem 3: The purified product is still contaminated with a more polar impurity by TLC.
Possible Cause: The polar impurity is likely the starting material, 7-methoxyisoquinoline-2-oxide, or the hydrolysis product, 7-methoxyisoquinolin-1(2H)-one.
Solution:
-
Optimize Column Chromatography:
-
Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is appropriate.
-
Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. For example, start with 100% hexane and gradually increase to a 9:1 or 8:2 hexane:ethyl acetate mixture. The less polar this compound should elute before the more polar impurities.
-
Dry Loading: For better separation, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of the column.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurity profile of your reaction mixture.
-
TLC Analysis: Develop a TLC method to resolve the product from impurities. A mobile phase of 8:2 hexane:ethyl acetate is a good starting point. The product should have a higher Rf value than the polar impurities.
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent to dryness.
-
Carefully load the resulting powder onto the top of the prepared column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A good starting point for many aromatic compounds. |
| Isopropanol | Polar | 82 | An alternative to ethanol. |
| Ethyl Acetate / Hexane | Intermediate / Non-polar | 77 / 69 | A common and effective solvent/anti-solvent system. |
| Dichloromethane / Hexane | Intermediate / Non-polar | 40 / 69 | Good for compounds soluble in halogenated solvents. |
Table 1: Potential Solvent Systems for Recrystallization
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
common side products in the synthesis of 1-Chloro-7-methoxyisoquinoline
Welcome to the technical support center for the synthesis of 1-Chloro-7-methoxyisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this important pharmaceutical intermediate.[1][2][3] Here, we address common issues, particularly the formation of side products, through a detailed question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the synthesis and the common impurities encountered.
Q1: What are the primary synthetic routes to this compound?
Answer: The synthesis of this compound typically involves a two-stage process: first, the construction of the 7-methoxyisoquinoline core, followed by chlorination.
-
Isoquinoline Core Synthesis: The most common methods for creating the isoquinoline skeleton are the Bischler-Napieralski and Pomeranz-Fritsch reactions.[4][5][6][7]
-
Bischler-Napieralski Reaction: This involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. For 7-methoxyisoquinoline, the starting material would be N-[2-(3-methoxyphenyl)ethyl]formamide. This method is widely used due to its reliability with electron-rich aromatic rings.[6][7][8]
-
Pomeranz-Fritsch Reaction: This reaction condenses an aromatic aldehyde (like m-methoxybenzaldehyde) with an aminoacetaldehyde dialkyl acetal, followed by acid-catalyzed cyclization to form the isoquinoline.[4][9][10]
-
-
Chlorination Step: Once the 7-methoxyisoquinolin-1(2H)-one (or its tautomer, 7-methoxyisoquinolin-1-ol) is formed, it is converted to the final product, this compound. This is almost universally achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃) or, less commonly, thionyl chloride (SOCl₂).[11][12]
Q2: What are the most common side products I should expect?
Answer: The side products largely depend on the specific synthetic stage.
-
During Cyclization (Bischler-Napieralski):
-
Isomeric Isoquinolines: Formation of the undesired 5-methoxyisoquinoline can occur if the cyclization happens at the other ortho position relative to the ethylamine group.[6][13]
-
Styrene Derivatives: A retro-Ritter reaction can occur, leading to the formation of styrenes as a significant side product, especially under high heat.[8][14]
-
-
During Chlorination (with POCl₃):
-
Incomplete Reaction: Residual 7-methoxyisoquinolin-1(2H)-one starting material is a common impurity if the reaction does not go to completion.[15]
-
Hydrolysis Product: If the workup is not carefully controlled, the 1-chloro product can hydrolyze back to the starting isoquinolinone.[11][12]
-
Dark-Colored Impurities: Overheating or the presence of impurities can lead to the formation of dark, often polymeric, tars.[15]
-
Q3: Why is regioselectivity an issue during the cyclization step?
Answer: Regioselectivity is a critical challenge, particularly in the Bischler-Napieralski reaction.[16] The cyclization is an intramolecular electrophilic aromatic substitution. When starting with a meta-substituted precursor like N-[2-(3-methoxyphenyl)ethyl]formamide, the electrophilic attack can occur at two different positions on the aromatic ring, both of which are ortho to the ethylamine substituent.
The methoxy group (-OCH₃) is an ortho-, para-directing group. In this case, it directs the cyclization. The position para to the methoxy group is typically favored, leading to the desired 7-methoxyisoquinoline. However, cyclization at the position ortho to the methoxy group can also occur, yielding the undesired 5-methoxyisoquinoline isomer. The ratio of these products is influenced by the choice of acid catalyst, temperature, and reaction time.[8]
Part 2: Troubleshooting Guide: Side Product Mitigation
This section provides actionable solutions to specific problems encountered during synthesis.
Problem: My final product is contaminated with an isomer I can't easily separate.
Symptom: NMR and/or LC-MS analysis shows a mixture of this compound and what appears to be 1-Chloro-5-methoxyisoquinoline.
Root Cause Analysis: This issue originates from a lack of regioselectivity during the Bischler-Napieralski cyclization. The electron-donating methoxy group activates both the C6 position (para) and the C2 position (ortho) for electrophilic attack. While the C6 attack (leading to the 7-methoxy product) is generally favored sterically and electronically, the C2 attack (leading to the 5-methoxy isomer) can become competitive under certain conditions, particularly with very strong dehydrating agents or high temperatures which can overcome the subtle energetic differences between the two pathways.[6][13]
Workflow: Controlling Regioselectivity in Cyclization
Caption: Competing pathways in Bischler-Napieralski cyclization.
Corrective & Preventive Actions:
-
Choice of Catalyst: While strong dehydrating agents like P₂O₅ are effective, they can be aggressive and reduce selectivity.[6] Using POCl₃ alone or in a milder solvent system (like acetonitrile or toluene instead of neat) can provide better control.[8][14]
-
Temperature Management: Run the cyclization at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently reflux if necessary, monitoring by TLC. Avoid aggressive, high-temperature reflux for extended periods.
-
Purification of Intermediate: It is far easier to separate the isomeric dihydroisoquinoline intermediates before dehydrogenation and chlorination. Utilize column chromatography with a gradient elution (e.g., ethyl acetate/hexanes) to isolate the desired 7-methoxy-3,4-dihydroisoquinoline.
Problem: The chlorination step with POCl₃ is low-yielding and messy.
Symptom: The reaction mixture turns dark brown or black. After workup, the yield is low, and TLC/NMR shows a complex mixture of products, including the starting material.
Root Cause Analysis:
-
Moisture Sensitivity: POCl₃ reacts violently with water.[12] Any moisture in the starting material, solvent, or glassware will consume the reagent and generate HCl and phosphoric acid, leading to side reactions and decomposition.[15]
-
Excessive Temperature: While heat is required, excessive temperatures (e.g., >120 °C) can cause the electron-rich 7-methoxyisoquinolinone ring to decompose or polymerize.[15]
-
Improper Workup: Quenching the reaction by pouring the hot POCl₃ mixture directly into water is highly exothermic and can hydrolyze the desired chloro-product back to the starting material.[11]
Corrective & Preventive Actions:
| Parameter | Standard Protocol | Optimized Protocol for High Purity | Rationale |
| Reaction Setup | Glassware is oven-dried. | Glassware is flame-dried under vacuum; reaction run under N₂ or Ar. | Rigorously excludes moisture which decomposes POCl₃ and reduces yield.[15] |
| Reagent Quality | Reagent-grade POCl₃ used from an existing bottle. | Freshly distilled or newly opened bottle of POCl₃ is used. | POCl₃ can absorb atmospheric moisture over time, reducing its efficacy. |
| Temperature | Reflux at ~110 °C for 6-8 hours. | Heat to 90-100 °C and monitor closely by TLC (e.g., every 2 hours). | Prevents thermal decomposition and the formation of tar-like impurities.[15] |
| Workup | Reaction mixture poured onto ice. | Cool mixture to RT, remove excess POCl₃ under reduced pressure, then slowly add the residue to a slurry of ice and a weak base (e.g., NaHCO₃). | Avoids a violent quench and neutralizes generated HCl, preventing acid-catalyzed hydrolysis of the product.[11] |
Detailed Protocol: Optimized Chlorination of 7-Methoxyisoquinolin-1(2H)-one
-
Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under vacuum. Allow to cool to room temperature under an inert atmosphere (N₂ or Argon).
-
Charging Flask: To the flask, add 7-methoxyisoquinolin-1(2H)-one (1.0 eq). Add freshly distilled phosphoryl chloride (POCl₃, 5-10 eq) via syringe.
-
Reaction: Heat the mixture to 95 °C in an oil bath. Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Connect the flask to a rotary evaporator (with a base trap) to remove the bulk of the excess POCl₃ under reduced pressure.
-
Quenching: Slowly and carefully add the cooled, concentrated reaction residue dropwise to a vigorously stirred beaker containing a slurry of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Once the quench is complete and gas evolution has ceased, extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Workflow: Optimized Chlorination and Workup
Caption: Optimized workflow for the chlorination step.
Part 3: References
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. --INVALID-LINK--
-
Pomeranz–Fritsch reaction. Wikipedia. --INVALID-LINK--
-
Pomeranz-Fritsch Reaction. Organic Chemistry Reaction. --INVALID-LINK--
-
Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. --INVALID-LINK--
-
Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org. --INVALID-LINK--
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. --INVALID-LINK--
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC - NIH. --INVALID-LINK--
-
Isoquinoline synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. --INVALID-LINK--
-
Pomeranz-Fritsch Isoquinoline Synthesis. Chem-Station Int. Ed. --INVALID-LINK--
-
Bischler–Napieralski reaction. Wikipedia. --INVALID-LINK--
-
Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). --INVALID-LINK--
-
This compound synthesis. ChemicalBook. --INVALID-LINK--
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Bischler-Napieralski Reaction. J&K Scientific LLC. --INVALID-LINK--
-
Bischler–Napieralski reaction. Grokipedia. --INVALID-LINK--
-
The Critical Role of this compound-6-carbonitrile in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib? Guidechem. --INVALID-LINK--
-
How should I proceed in Chlorination using POCl3? ResearchGate. --INVALID-LINK--
-
Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. Google Patents. --INVALID-LINK--
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. --INVALID-LINK--
-
Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem. --INVALID-LINK--
-
This compound-6-carbonitrile. PubChem. --INVALID-LINK--
-
This compound Or 7-Methoxy-1-chloroisoquinoline. IndiaMART. --INVALID-LINK--
-
Phosphoryl chloride. Wikipedia. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. This compound-6-carbonitrile | C11H7ClN2O | CID 97301664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. indiamart.com [indiamart.com]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 11. researchgate.net [researchgate.net]
- 12. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 13. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of 1-Chloro-7-methoxyisoquinoline in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for improving the reactivity of 1-chloro-7-methoxyisoquinoline in palladium-catalyzed cross-coupling reactions. The isoquinoline core is a privileged scaffold in medicinal chemistry, and its effective functionalization is crucial for the rapid exploration of structure-activity relationships (SAR).[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Understanding the Challenge: The Reactivity Profile of this compound
The primary hurdle in utilizing this compound as a coupling partner lies in the inherent stability of the C-Cl bond. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the palladium catalytic cycle.[2] This challenge is further compounded by the electronic nature of the substrate. The methoxy group at the 7-position is electron-donating, which increases the electron density on the isoquinoline ring system. This effect can further decrease the electrophilicity of the C1 carbon, making the C-Cl bond even less susceptible to oxidative addition by the Pd(0) catalyst.[2]
However, the electron-withdrawing nature of the ring nitrogen atom somewhat counteracts this deactivation, activating the C1 position and making cross-coupling reactions feasible with the appropriate choice of catalyst, ligand, and reaction conditions.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when performing cross-coupling reactions with this compound.
FAQ 1: My Suzuki-Miyaura coupling reaction shows low or no conversion. What are the likely causes and how can I fix it?
Low conversion is the most common problem when dealing with less reactive aryl chlorides.[2] Here’s a systematic approach to troubleshooting:
-
Inadequate Catalyst System: The choice of palladium catalyst and, more importantly, the ancillary ligand is paramount.
-
The Problem: Standard catalysts like Pd(PPh₃)₄ may lack the necessary activity to efficiently cleave the C-Cl bond.[1][4]
-
The Solution: Employ a more active catalytic system. Modern bulky, electron-rich phosphine ligands are designed to accelerate the oxidative addition of aryl chlorides.[5][6] Consider using a combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized ligand.
-
Expert Insight: Ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) are highly effective for these challenging couplings.[2] They create a sterically hindered and electron-rich palladium center that promotes the key oxidative addition step.[7]
-
-
Suboptimal Base Selection: The base plays a critical role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid for the transmetalation step.[5][8]
-
The Problem: Weak bases like sodium carbonate (Na₂CO₃) may not be effective enough for this deactivated substrate.[2]
-
The Solution: Switch to a stronger base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices for difficult couplings.[2] Ensure the base is finely powdered and anhydrous to maximize its effectiveness.
-
-
Improper Solvent Choice: The solvent must solubilize all reaction components and facilitate the interaction between the organic and inorganic reagents.
Troubleshooting Flowchart: Low Conversion in Suzuki-Miyaura Coupling
Caption: A systematic approach to troubleshooting low Suzuki-Miyaura coupling yields.
FAQ 2: I'm seeing significant hydrodehalogenation (reduction of the C-Cl bond) in my reaction. How can I prevent this?
Hydrodehalogenation, the replacement of the chlorine atom with hydrogen to form 7-methoxyisoquinoline, is a common side reaction.[2]
-
Cause 1: Hydride Source: The hydride can originate from the solvent, base, or impurities.
-
Cause 2: Slow Reductive Elimination: If the desired cross-coupling is sluggish, the palladium-hydride species responsible for hydrodehalogenation has a longer lifetime and more opportunity to react.
-
Prevention: Optimize conditions to accelerate the productive catalytic cycle. This reinforces the importance of using an efficient ligand that promotes rapid reductive elimination of the desired product.[4]
-
FAQ 3: My Buchwald-Hartwig amination is failing. What are the key parameters to adjust?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization for chloro-heterocycles.[9]
-
Base is Critical: Unlike Suzuki couplings, Buchwald-Hartwig aminations typically require strong, non-nucleophilic bases to deprotonate the amine or the palladium-amine complex.[9][10]
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[9] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu).
-
-
Ligand Selection: The ligand must facilitate both the oxidative addition of the C-Cl bond and the reductive elimination of the C-N bond.
-
Recommendation: Bidentate phosphine ligands like Xantphos or bulky monodentate ligands like XPhos are often effective.[9] The choice may depend on the specific amine coupling partner.
-
-
Solvent and Temperature: Anhydrous, aprotic solvents are essential.
Optimized Starting Protocols
The following protocols are robust starting points for your experiments. Remember that optimization for each specific coupling partner is often necessary.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[2]
-
Phosphine ligand (e.g., XPhos, 4.4 mol%)[2]
-
Base (e.g., K₃PO₄, 2.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[2]
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a stir bar.[9]
-
Add the this compound and the arylboronic acid.[2]
-
Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[2]
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)[11]
-
Phosphine ligand (e.g., Xantphos, 4 mol%)[11]
-
Base (e.g., NaOtBu, 1.5 equiv)[9]
-
Anhydrous, degassed solvent (e.g., Toluene)[9]
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.[9]
-
Add the this compound.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.[9]
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)[11]
-
Copper(I) iodide (CuI, 5 mol%)[11]
-
Base (e.g., Triethylamine (Et₃N), 2.0 equiv)[12]
-
Anhydrous, degassed solvent (e.g., THF)[12]
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.[11]
-
Add the anhydrous, degassed solvent, followed by the base (triethylamine) and the terminal alkyne.[12]
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C.[12]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride to remove the copper salts. Wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Recommended Reaction Parameters
| Reaction Type | Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Solvent(s) | Typical Temp. |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 100-120 °C |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, XPhos | NaOtBu, KOtBu | Toluene, Dioxane | 80-110 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ (from catalyst) | Et₃N, DIPA | THF, DMF | 25-70 °C |
Mechanistic Visualization: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
By systematically addressing the key parameters of catalyst, ligand, base, and solvent, the reactivity of this compound can be significantly improved, enabling its effective use in the synthesis of diverse and complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Difficult Suzuki Coupling with 1-Chloro-7-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for carbon-carbon bond formation, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] However, the coupling of heteroaryl chlorides, such as 1-Chloro-7-methoxyisoquinoline, often presents significant challenges due to the inherent stability of the C-Cl bond.[2] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered a "difficult" coupling?
A1: The primary challenge lies in the activation of the carbon-chlorine bond. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the rate-determining oxidative addition step of the Suzuki catalytic cycle.[3][4] The electron-donating nature of the methoxy group on the isoquinoline ring further deactivates the C-Cl bond, making oxidative addition to the palladium(0) catalyst more challenging.[3] Additionally, the nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][6]
Q2: What are the most effective palladium precatalysts and ligands for this reaction?
A2: For challenging Suzuki couplings involving aryl chlorides, the use of bulky, electron-rich phosphine ligands is crucial.[7] These ligands promote the oxidative addition step and stabilize the active palladium(0) species.[8] Buchwald's biarylphosphine ligands, such as SPhos and XPhos , are highly recommended and have demonstrated broad utility in the coupling of heteroaryl chlorides.[9] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for activating C-Cl bonds.[8]
When selecting a palladium source, precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with the chosen ligand.[1] For enhanced reactivity and air stability, consider using palladacycle precatalysts, such as the Buchwald G3 or G4 precatalysts.[3]
Q3: How does the choice of base and solvent impact the reaction outcome?
A3: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8][10] For difficult couplings, stronger, non-nucleophilic bases are often required.
-
Bases: Inorganic bases are generally superior to organic bases for this type of reaction.[11] While sodium carbonate (Na₂CO₃) can be effective in some cases, stronger bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often necessary to achieve good yields with unactivated aryl chlorides.[3][11]
-
Solvents: The choice of solvent is critical for ensuring the solubility of all reaction components and for facilitating the catalytic cycle. Anhydrous, aprotic polar solvents are typically preferred. Common choices include:
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Often, a mixture of an organic solvent with water is employed to aid in the dissolution of the inorganic base and the boronic acid.[1] However, for substrates prone to hydrodehalogenation, strictly anhydrous conditions may be necessary.[12]
Troubleshooting Guide
This section provides solutions to common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Conversion of Starting Material
-
Potential Cause: Inefficient oxidative addition of the C-Cl bond to the palladium catalyst. This is the most common hurdle with aryl chlorides.[4]
-
Solutions:
-
Switch to a More Active Ligand: If using a less electron-rich ligand like triphenylphosphine (PPh₃), switch to a bulkier, more electron-donating ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC).[9]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Use a Stronger Base: A stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step, which can in turn influence the overall catalytic turnover.[3]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can improve conversion.[3]
-
Problem 2: Formation of Homocoupled Boronic Acid Byproduct
-
Potential Cause: This side reaction can occur, especially at higher temperatures or with prolonged reaction times.
-
Solutions:
-
Optimize Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) rather than a large excess.
-
Lower Reaction Temperature: If conversion is proceeding, albeit slowly, try running the reaction at a lower temperature for a longer duration.
-
Ensure Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Problem 3: Hydrodehalogenation (Formation of 7-methoxyisoquinoline)
-
Potential Cause: The C-Cl bond is cleaved and replaced by a hydrogen atom. The source of the hydride can be the solvent, base, or impurities.[3]
-
Solutions:
-
Use Anhydrous Solvents: Avoid protic solvents like alcohols that can act as hydride donors. Use high-purity, anhydrous aprotic solvents.
-
Dry the Base: Ensure the base is anhydrous, as water can sometimes be a source of protons that lead to hydrodehalogenation.
-
Degas Thoroughly: Remove any dissolved oxygen, which can sometimes play a role in decomposition pathways that lead to this byproduct.
-
Recommended Catalyst Systems and Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. Optimization will likely be necessary for specific boronic acid coupling partners.
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Outcome | Reference |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | Good to Excellent | [1] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Good to Excellent | [1] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 90-110 | Moderate to Good | [1] |
| Pd/C (ligandless) | K₂CO₃ | DMA/H₂O | 80-100 | Moderate, substrate-dependent | [13][14] |
Yields are generalized and highly dependent on the specific arylboronic acid used.
Experimental Workflow
Below is a generalized, step-by-step protocol for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Reagent Addition: Add the this compound and the arylboronic acid to the flask.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizing the Process
.dot
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
.dot
Caption: Figure 2: Troubleshooting Decision Tree for Low Conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of bulky, electron rich hemilabile phosphines and their application in the Suzuki coupling reaction of aryl chlorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
Technical Support Center: Functionalization of 1-Chloro-7-methoxyisoquinoline
Welcome to the technical support center for the functionalization of 1-Chloro-7-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields encountered during the chemical modification of this versatile heterocyclic scaffold. The isoquinoline core is a privileged structure in medicinal chemistry, and successful functionalization is key to unlocking its full potential.[1][2][3][4] This document provides in-depth, experience-driven advice in a question-and-answer format to help you optimize your reactions and achieve your desired outcomes.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the most common causes?
Low yields in Suzuki-Miyaura couplings of heteroaryl chlorides are a frequent issue.[5] The primary culprits often involve suboptimal reaction conditions that fail to efficiently drive the catalytic cycle.[6][7] Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical.[8][9][10] For an electron-rich heteroaryl chloride like this compound, a bulky, electron-rich phosphine ligand is often necessary to promote the rate-limiting oxidative addition step and subsequent reductive elimination.[10][11]
-
Base Selection: The choice and quality of the base are paramount.[6][7] The base activates the boronic acid for transmetalation.[6] An inappropriate base can lead to incomplete reaction or decomposition of the starting materials.
-
Solvent and Temperature: The solvent system must be able to dissolve the reactants and the base.[12][13] The reaction temperature needs to be high enough to drive the reaction to completion without causing thermal degradation.
-
Quality of Reagents: The purity of the boronic acid, solvent, and base is crucial. Boronic acids can dehydrate to form unreactive boroxines, and residual water or oxygen can deactivate the catalyst.[11]
FAQ 2: I am observing significant amounts of starting material in my Buchwald-Hartwig amination. How can I improve the conversion?
Incomplete conversion in Buchwald-Hartwig amination often points to issues with the catalytic system's activity or stability.[8][14] Here are some key factors to consider:
-
Catalyst Pre-activation: Some palladium pre-catalysts require an activation step to generate the active Pd(0) species.[8] Ensure your reaction conditions are suitable for this.
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[9][10] For chloro-isoquinolines, biaryl phosphine ligands are often effective.[14]
-
Base Strength and Solubility: A base that is too weak may not efficiently deprotonate the amine, hindering the formation of the palladium-amido complex.[8][9] The base must also have some solubility in the reaction solvent.[8]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[5] Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon).
FAQ 3: My Sonogashira coupling is resulting in a complex mixture with byproducts. What are the likely side reactions and how can I minimize them?
The Sonogashira coupling, while powerful for forming C-C bonds with terminal alkynes, can be prone to side reactions, especially with heteroaromatic halides.[15][16][17] Common byproducts and their mitigation strategies include:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a very common side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[15] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. Using a copper-free Sonogashira protocol can also be an effective solution.[15]
-
Dehalogenation of the Isoquinoline: This results in the formation of 7-methoxyisoquinoline. This can occur via β-hydride elimination from a palladium-hydride species, which can form from various pathways.[18] Optimizing the ligand and base can sometimes suppress this side reaction.
-
Complex Mixture from Catalyst Decomposition: If the palladium catalyst decomposes to palladium black, it can lead to a host of undesired reactions.[11][19] This is often indicated by the reaction mixture turning black. Using a more robust ligand or a lower reaction temperature might be necessary.
Part 2: Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to diagnosing and resolving low yields in the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
| Problem | Potential Cause | Recommended Action |
| No or minimal product formation | Inactive catalyst | Use a pre-catalyst or ensure your Pd source is properly activated. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[6] |
| Poor quality boronic acid | Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected. | |
| Incomplete conversion | Insufficiently active catalyst system | Increase catalyst and/or ligand loading (e.g., from 1-2 mol% to 3-5 mol%). Switch to a more electron-rich and bulky phosphine ligand to accelerate oxidative addition.[10][11] |
| Ineffective base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.[6][11] | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent like dioxane or toluene. | |
| Formation of byproducts (e.g., homocoupling, dehalogenation) | Oxygen contamination | Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[20] |
| Suboptimal ligand | The choice of ligand can influence the relative rates of productive coupling versus side reactions.[21] Experiment with different classes of ligands. |
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (1.2-2.4 equivalents relative to palladium).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, toluene/water) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by flash column chromatography.[6]
Troubleshooting Low Yield in Buchwald-Hartwig Amination
This section addresses common issues encountered during the C-N coupling of this compound with amines.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
| Problem | Potential Cause | Recommended Action |
| No reaction | Catalyst poisoning | Ensure all reagents and solvents are anhydrous and oxygen-free. Certain functional groups on the amine or aryl halide can poison the catalyst. |
| Incorrect base | The pKa of the base should be sufficient to deprotonate the amine. Switch to a stronger base like NaOt-Bu, K₃PO₄, or Cs₂CO₃.[14] | |
| Low conversion | Sterically hindered amine or aryl halide | Use a ligand designed for challenging substrates, such as a highly bulky biaryl phosphine (e.g., BrettPhos, RuPhos).[10] Higher temperatures and longer reaction times may be necessary. |
| Catalyst deactivation | Increase catalyst loading. Ensure the ligand-to-palladium ratio is optimal (typically 1.2:1 to 2:1). | |
| Side product formation (e.g., hydrodehalogenation) | β-Hydride elimination from the amido complex | This is more common with certain amines. Changing the ligand can alter the geometry of the palladium complex and disfavor this pathway.[18] |
-
Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.2-2.0 equivalents) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.0-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, THF) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.
-
Monitoring and Work-up: Monitor by TLC or LC-MS. After completion, cool, dilute with an organic solvent, and perform an aqueous work-up.
-
Purification: Purify the crude product by flash column chromatography.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. jmcct.com [jmcct.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
Technical Support Center: Reaction Condition Optimization for 1-Chloro-7-methoxyisoquinoline using Design of Experiments (DoE)
Welcome to the technical support center for the synthesis and optimization of 1-Chloro-7-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions using a systematic Design of Experiments (DoE) approach.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?
The most prevalent and industrially scalable synthesis of this compound typically involves a multi-step process. A common route starts from 7-methoxyisoquinoline, which is first oxidized to its N-oxide. This intermediate is then subjected to a chlorination reaction, often using phosphoryl chloride (POCl₃), to yield the final product.[1]
A key transformation in similar heterocyclic syntheses is the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides.[2][3][4] While not a direct route to this compound, understanding its mechanism is valuable as it is a foundational reaction in isoquinoline synthesis.[3][4] Another relevant reaction is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds and can be employed in the synthesis of isoquinoline aldehydes.[5][6][7][8]
Q2: I am experiencing low yields in my synthesis of this compound. What are the likely causes?
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete N-oxide formation: The initial oxidation to the N-oxide is a critical step. If this reaction is not driven to completion, the subsequent chlorination will be inefficient.
-
Suboptimal chlorination conditions: The reaction of the N-oxide with phosphoryl chloride is sensitive to temperature and reaction time. Excessively high temperatures can lead to decomposition and the formation of side products.
-
Moisture in the reaction: Phosphoryl chloride is highly reactive with water. Any moisture present in the starting materials or solvent will consume the reagent and reduce the yield.
-
Purity of starting materials: The purity of the initial 7-methoxyisoquinoline and the phosphoryl chloride is crucial for a successful reaction.
Q3: What are the common impurities I should look out for, and how can I minimize them?
Common impurities in isoquinoline synthesis can be categorized as process-related or degradation-related.[9][10]
-
Process-related impurities: These include unreacted starting materials (7-methoxyisoquinoline N-oxide), byproducts from side reactions, and residual solvents.[9]
-
Degradation impurities: The product can degrade under harsh reaction conditions or upon exposure to air and light, leading to the formation of oxidation products.[9]
To minimize these impurities, it is essential to use pure starting materials, maintain an inert atmosphere during the reaction, and carefully control the reaction temperature and time. Purification of the crude product is often necessary and can be achieved through recrystallization or column chromatography.[11][12]
Troubleshooting Guide
Issue 1: The reaction fails to go to completion, with significant amounts of starting material remaining.
Possible Cause 1: Insufficient Reagent The stoichiometry of phosphoryl chloride is critical. An insufficient amount will result in incomplete conversion of the N-oxide.
Solution:
-
Ensure accurate measurement of the phosphoryl chloride.
-
Consider a slight excess of phosphoryl chloride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Possible Cause 2: Inadequate Reaction Temperature or Time The chlorination reaction requires a specific temperature to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish.
Solution:
-
Carefully monitor and control the reaction temperature. A typical temperature for this reaction is around 90°C.[1]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
Issue 2: The formation of significant amounts of dark, tar-like byproducts.
Possible Cause: Decomposition at High Temperatures Isoquinoline derivatives can be sensitive to high temperatures, leading to decomposition and polymerization, especially in the presence of strong acids like phosphoryl chloride.
Solution:
-
Maintain strict control over the reaction temperature. Avoid overheating the reaction mixture.
-
Consider a lower reaction temperature and a longer reaction time to minimize decomposition.
-
Ensure efficient stirring to prevent localized overheating.
Optimizing Reaction Conditions with Design of Experiments (DoE)
To systematically optimize the reaction conditions for the synthesis of this compound, a Design of Experiments (DoE) approach is highly recommended.[13][14][15][16][17][18][19][20][21][22][23] DoE allows for the simultaneous evaluation of multiple factors and their interactions, leading to a more comprehensive understanding of the reaction and a more efficient path to optimization than the traditional one-variable-at-a-time (OVAT) approach.[24]
Step 1: Identify Critical Process Parameters (CPPs) and Key Performance Attributes (KPAs)
Critical Process Parameters (CPPs): These are the reaction variables that are expected to have a significant impact on the outcome. For the chlorination of 7-methoxyisoquinoline N-oxide, the following CPPs are relevant:
-
Reaction Temperature: As discussed, temperature affects both the reaction rate and the formation of byproducts.
-
Reaction Time: The duration of the reaction will influence the conversion of the starting material and the potential for product degradation.
-
Equivalents of Phosphoryl Chloride: The stoichiometry of the chlorinating agent is a critical factor in achieving high conversion.
-
Concentration: The concentration of the reactants can impact the reaction rate and the solubility of the product.
Key Performance Attributes (KPAs): These are the measurable outcomes of the experiment that you want to optimize. For this synthesis, the primary KPAs are:
-
Yield of this compound: The primary goal is to maximize the amount of desired product.
-
Purity of the Product: Minimizing the formation of impurities is crucial for downstream applications.
Step 2: Select an Appropriate Experimental Design
For reaction optimization, a response surface methodology (RSM) design, such as a Box-Behnken or Central Composite Design, is often employed. These designs are efficient in identifying the optimal settings for the CPPs. A screening design, like a fractional factorial design, can be used initially to identify the most significant factors if there are many variables to consider.[13]
Step 3: Execute the Experiments and Analyze the Data
The experiments are conducted according to the chosen design matrix. The yield and purity of the product are measured for each run. The data is then analyzed using statistical software to generate a mathematical model that describes the relationship between the CPPs and the KPAs.[15] This model can be visualized as a response surface plot, which helps in identifying the optimal reaction conditions.
Illustrative DoE Workflow
Caption: Workflow for reaction optimization using Design of Experiments.
Hypothetical Experimental Design and Results
Below is a simplified example of a 2-factor, 3-level factorial design to optimize temperature and time.
| Run | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 80 | 4 | 75 | 95 |
| 2 | 90 | 4 | 85 | 92 |
| 3 | 100 | 4 | 82 | 88 |
| 4 | 80 | 6 | 78 | 94 |
| 5 | 90 | 6 | 90 | 91 |
| 6 | 100 | 6 | 86 | 85 |
| 7 | 80 | 8 | 76 | 93 |
| 8 | 90 | 8 | 88 | 89 |
| 9 | 100 | 8 | 84 | 82 |
Data Interpretation and Optimization
From the hypothetical data, it can be observed that a temperature of 90°C and a reaction time of 6 hours provide the highest yield. However, the purity is slightly compromised at higher temperatures and longer reaction times. A DoE software would generate a response surface plot to visualize these trade-offs and identify a set of conditions that provides the best balance of yield and purity.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common synthesis issues.
By following this structured approach, researchers can efficiently navigate the challenges of synthesizing this compound, leading to improved yields, higher purity, and a more robust and scalable process.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. veeprho.com [veeprho.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of Experiment (DoE) - An efficient tool for process optimization - Syngene International Ltd [syngeneintl.com]
- 15. mt.com [mt.com]
- 16. mt.com [mt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Reaction optimization using DoE - GalChimia [galchimia.com]
- 21. The design of experiments (DoE) in optimization of an aerobic flow Pd-catalyzed oxidation of alcohol towards an important aldehyde precursor in the synthesis of phosphatidylinositide 3-kinase inhibitor (CPL302415) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design of Experiments – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 23. Intensified DoE and hybrid modeling accelerate upstream process characterization - Novasign [novasign.at]
- 24. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
Technical Resource Hub: Minimizing Dehalogenation of 1-Chloro-7-methoxyisoquinoline in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with 1-Chloro-7-methoxyisoquinoline. This electron-deficient heteroaryl chloride is a valuable building block, but its use in common C-C and C-N bond-forming reactions is often plagued by a significant side reaction: hydrodehalogenation (HDH), which results in the formation of 7-methoxyisoquinoline.
This premature reduction of the C-Cl bond diminishes the yield of the desired product and complicates purification. This resource provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you successfully suppress this undesired pathway and maximize the efficiency of your synthetic transformations.
Frequently Asked Questions (FAQs) - First Line of Defense
Q1: What is hydrodehalogenation (HDH) in the context of my reaction? A: Hydrodehalogenation is a reductive side reaction where the chlorine atom on your this compound is replaced by a hydrogen atom, yielding the parent heterocycle, 7-methoxyisoquinoline.[1] This process competes directly with the desired cross-coupling pathway, consuming your starting material and palladium catalyst.
Q2: What is the primary cause of dehalogenation in palladium catalysis? A: Dehalogenation typically occurs from the key Ar-Pd(II)-X intermediate in the catalytic cycle. The primary mechanisms involve:
-
Protonolysis: The intermediate is cleaved by a proton source (like trace water or alcohol solvents).[2]
-
Reaction with a Hydride Source: The intermediate reacts with a hydride species, which can be generated from bases (e.g., alkoxides with β-hydrogens), solvents (e.g., alcohols), or additives.[3][4]
-
β-Hydride Elimination: If an organopalladium intermediate possesses a β-hydrogen (not directly relevant for this substrate but a common pathway), it can eliminate to form a palladium-hydride species, which can then reductively eliminate the dehalogenated arene.[1]
Q3: Why is this compound particularly susceptible to this side reaction? A: As an electron-deficient heteroaromatic chloride, the C-Cl bond is relatively strong and slow to undergo oxidative addition to the Pd(0) center. This sluggishness of the desired first step of the catalytic cycle can allow competing side reactions, like dehalogenation, more time to occur.[5] Furthermore, the nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially altering the catalyst's reactivity in unfavorable ways.[6][7]
Q4: Can I completely eliminate dehalogenation? A: While complete elimination can be challenging, you can significantly minimize it to negligible levels (e.g., <5%) by carefully optimizing four key parameters: the ligand , the base , the solvent , and the temperature . The goal is to accelerate the desired catalytic cycle (specifically, reductive elimination) to outpace the undesired dehalogenation pathway.
Mechanism Spotlight: The Competing Pathways
To effectively troubleshoot, it is crucial to understand the mechanistic landscape. The desired cross-coupling reaction and the undesired hydrodehalogenation pathway diverge from the same pivotal intermediate: the Aryl-Pd(II)-X complex.
Desired Cross-Coupling Catalytic Cycle
This diagram illustrates the productive pathway for a generic Suzuki coupling. The key is to facilitate rapid transmetalation and reductive elimination to generate the target product.
Caption: The productive palladium-catalyzed cross-coupling cycle.
Undesired Hydrodehalogenation (HDH) Pathways
This diagram shows how the critical Ar-Pd(II)(L₂)X intermediate can be intercepted by various sources, leading to the dehalogenated byproduct.
Caption: Competing pathways leading to the hydrodehalogenated byproduct.
Troubleshooting Guide: From Problem to Solution
Use this guide when your reaction analysis (e.g., by LC-MS or GC-MS) shows suboptimal results.
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| High percentage (>10%) of dehalogenated byproduct (7-methoxyisoquinoline) | 1. Inappropriate Ligand: The ligand is not promoting reductive elimination fast enough.[5] 2. Base is too strong or is a hydride source: Strong alkoxide bases (e.g., NaOtBu) can generate hydride species.[3][8] 3. Solvent is a proton/hydride source: Protic solvents (e.g., alcohols) or wet aprotic solvents can cause protonolysis or act as hydride donors.[2][9][10] | 1. Ligand Optimization: • Switch to bulky, electron-rich biaryl phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are ideal.[11] Their steric bulk promotes the formation of a highly reactive monoligated Pd(0) species, accelerating oxidative addition, while their electron-donating nature speeds up the final reductive elimination step, which is often rate-limiting for aryl chlorides.[12] 2. Base Optimization: • Use a weaker, non-nucleophilic inorganic base. K₃PO₄, Cs₂CO₃, or K₂CO₃ are excellent choices.[5] These are less likely to generate hydride species compared to alkoxides. If an alkoxide is necessary, use one lacking β-hydrogens, like sodium tert-pentoxide. 3. Solvent & Additive Control: • Use anhydrous, aprotic solvents. Toluene, dioxane, or THF are preferred. Ensure they are rigorously dried before use.[5] • Minimize water. While some water is often necessary to dissolve inorganic bases for Suzuki couplings, use the minimum required amount (e.g., a 10:1 organic:aqueous ratio). Excess water can be a proton source.[2] |
| Low conversion of this compound with minimal side products | 1. Slow Oxidative Addition: The C-Cl bond is difficult to activate.[5] 2. Catalyst Deactivation: The catalyst is not stable under the reaction conditions. 3. Insufficient Temperature: The reaction lacks the necessary activation energy. | 1. Enhance Oxidative Addition: • Use a more electron-rich ligand. N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes) are very strong σ-donors and can facilitate the oxidative addition of challenging aryl chlorides.[13][14] • Increase Temperature Carefully. Incrementally increase the temperature (e.g., from 80°C to 100°C). Monitor for dehalogenation, as higher temperatures can sometimes accelerate side reactions as well.[15] 2. Use a Pre-catalyst: • Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These are often more stable and provide more consistent generation of the active Pd(0) species. |
| Formation of Homocoupling Byproducts (e.g., biaryls from the coupling partner) | 1. Slow Transmetalation (Suzuki): If the transfer of the organoboron group to palladium is slow, it allows time for side reactions.[5] 2. Copper-Mediated Homocoupling (Sonogashira): The copper(I) co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling).[16] | 1. For Suzuki Couplings: • Ensure the base is effective. The base is crucial for activating the boronic acid to form the more nucleophilic boronate species. K₃PO₄ is often very effective.[17][18] • Consider using a potassium trifluoroborate salt (ArBF₃K) instead of a boronic acid. They are often more stable and less prone to protodeboronation.[19] 2. For Sonogashira Couplings: • Run the reaction under "copper-free" conditions. This can be achieved using specific ligand/base combinations (e.g., Pd(PPh₃)₄ with a strong amine base like DIPA or pyrrolidine) that facilitate direct activation of the alkyne by the palladium complex.[20][21] |
Troubleshooting Workflow
This decision tree provides a logical path for optimizing your reaction away from dehalogenation.
Caption: A systematic workflow for troubleshooting dehalogenation.
Optimized Starting Protocols
The following protocols are robust starting points for coupling reactions with this compound. Note: These should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is optimized to favor the desired C-C bond formation by using a modern biarylphosphine ligand and a phosphate base.
-
Reagents & Stoichiometry:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous Toluene/Water (10:1 v/v), to make a 0.1 M solution.
-
-
Step-by-Step Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vessel, then evacuate and backfill with inert gas (repeat 3 times).[22]
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the anhydrous toluene to form the pre-catalyst.
-
Add the remaining toluene and the degassed water to the main reaction vessel via syringe.
-
Add the catalyst solution to the stirring reaction mixture.
-
Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol uses a strong, non-nucleophilic base and a specialized ligand designed for C-N bond formation with challenging heteroaryl chlorides.
-
Reagents & Stoichiometry:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Dioxane, to make a 0.1 M solution.
-
-
Step-by-Step Procedure:
-
To a dry reaction vessel inside a glovebox, add the RuPhos Pd G3 precatalyst and sodium tert-butoxide.
-
Add the this compound and the amine.
-
Add the anhydrous dioxane.
-
Seal the vessel, remove from the glovebox, and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Rationale for NaOtBu here: While an alkoxide, it is the standard for many Buchwald-Hartwig aminations. The use of a highly active catalyst system like RuPhos G3 is designed to ensure the C-N coupling is extremely fast, outcompeting potential dehalogenation.[7]
-
Protocol 3: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to prevent alkyne homocoupling and other side reactions.
-
Reagents & Stoichiometry:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous THF, to make a 0.1 M solution.
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound and PdCl₂(PPh₃)₂.
-
Evacuate and backfill with inert gas (repeat 3 times).
-
Add anhydrous THF and degassed DIPA via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to 60-70 °C and monitor by TLC or LC-MS. Rationale: The amine acts as both the base and a solvent. In the absence of copper, the palladium complex directly facilitates the C-H activation of the alkyne, minimizing side reactions.[16][21]
-
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 1-Chloro-7-methoxyisoquinoline Synthesis
Welcome to the technical support center dedicated to the successful scale-up of 1-Chloro-7-methoxyisoquinoline synthesis. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning from laboratory-scale experiments to pilot plant production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.
Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up a chemical synthesis is rarely a linear process. Seemingly minor issues at the lab scale can become significant obstacles in a pilot plant. This section tackles specific problems you may encounter.
Issue 1: Inconsistent Reaction Yields and Purity at Scale
Question: We successfully synthesized this compound in the lab with 85% yield and >99% purity. However, in the pilot plant reactor, our yields are inconsistent, ranging from 50-70%, and we are seeing new, unidentified impurities. What could be the cause?
Answer: This is a classic scale-up challenge that typically points to issues with mass and heat transfer. In a larger reactor, inefficient mixing and temperature gradients can lead to localized "hot spots" or areas of high reactant concentration. These non-uniform conditions can promote side reactions and decomposition of the product.
Potential Causes & Solutions:
-
Inadequate Mixing:
-
Diagnosis: The geometry of the reactor and the type of agitator play a crucial role. A simple magnetic stir bar that is effective in a round-bottom flask is insufficient for a multi-liter reactor.
-
Solution:
-
Agitator Selection: Ensure the agitator is appropriate for the reactor volume and viscosity of the reaction mixture. An anchor or pitched-blade turbine impeller is often a better choice for larger vessels.
-
Baffling: The presence of baffles in the reactor is critical to prevent vortexing and promote turbulent flow, ensuring better mixing.
-
Stirring Speed: Optimize the stirring speed (RPM). A speed that is too low will not provide adequate mixing, while a speed that is too high can introduce sheer stress and potentially degrade the product.
-
-
-
Poor Heat Transfer:
-
Diagnosis: The surface-area-to-volume ratio decreases significantly as you scale up. This makes it much harder to control the temperature of the reaction, especially during exothermic events.
-
Solution:
-
Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control unit.
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a dosing pump for controlled, slow addition. This is particularly important for the Vilsmeier-Haack or Bischler-Napieralski reaction steps, which can be highly exothermic.
-
Solvent Choice: The choice of solvent can impact heat transfer. A solvent with a higher heat capacity can help to better absorb and dissipate heat.
-
-
Issue 2: Challenges with Product Isolation and Purification
Question: In the lab, we used column chromatography for purification. At the pilot scale, this is not feasible. Our attempts at crystallization have resulted in an oily product or poor recovery. How can we improve our isolation and purification strategy?
Answer: Reproducing lab-scale purification methods at a larger scale is often impractical and not cost-effective. Crystallization is a common and effective method for large-scale purification, but it requires careful optimization.
Potential Causes & Solutions:
-
Supersaturation and Nucleation:
-
Diagnosis: Oiling out during crystallization often occurs when the solution is cooled too quickly, leading to a rapid increase in supersaturation that favors the formation of a liquid phase instead of crystals.
-
Solution:
-
Controlled Cooling: Implement a programmed, slow cooling profile. A gradual decrease in temperature allows for controlled crystal growth.
-
Seeding: Introduce a small amount of pure crystalline product (seed crystals) at the point of supersaturation to encourage nucleation and growth of the desired crystal form.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent can also be an effective way to induce crystallization. The choice of anti-solvent is critical and should be determined through solubility studies.
-
-
-
Impurity Effects:
-
Diagnosis: The presence of even small amounts of certain impurities can inhibit crystallization or lead to the formation of an oil.
-
Solution:
-
Upstream Purity: Ensure the crude product going into the crystallization step is as pure as possible. An additional wash or extraction step before crystallization can be beneficial.
-
Solvent System Optimization: Experiment with different solvent and anti-solvent systems to find one that maximizes the solubility of the product at high temperatures and minimizes it at low temperatures, while keeping impurities in solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is most suitable for scale-up?
A1: The two most common routes are the Bischler-Napieralski reaction followed by dehydrogenation and chlorination, and the Pomeranz-Fritsch reaction. For large-scale production, the Bischler-Napieralski route is often preferred due to its use of more readily available and less hazardous starting materials. The key steps typically involve the acylation of a phenethylamine derivative, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), and then aromatization.
Q2: What are the critical safety considerations when working with phosphorus oxychloride (POCl₃) in a pilot plant?
A2: Phosphorus oxychloride is a highly corrosive and reactive chemical that requires strict handling procedures.
-
Moisture Sensitivity: It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. All reactors and transfer lines must be thoroughly dried before use.
-
Personal Protective Equipment (PPE): Full protective gear, including a face shield, acid-resistant gloves, and a vapor respirator, is mandatory.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.
-
Quenching: The quenching of POCl₃ must be done carefully and in a controlled manner, typically by slowly adding it to a cooled, stirred base solution.
Q3: How can we effectively monitor the reaction progress at a larger scale?
A3: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Samples can be taken at regular intervals to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC can be a quick and effective way to get a qualitative assessment of the reaction progress.
-
Process Analytical Technology (PAT): For more advanced control, spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy can be used for real-time, in-situ monitoring of the reaction.
Key Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
This protocol is for informational purposes and should be adapted and optimized for your specific laboratory conditions.
-
Amide Formation: To a solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.2 eq). Cool the mixture to 0°C and slowly add acetyl chloride (1.1 eq). Stir the reaction at room temperature for 2 hours.
-
Cyclization (Bischler-Napieralski): To the crude amide, add phosphorus oxychloride (3.0 eq) and toluene. Heat the mixture to reflux (approx. 110°C) for 4 hours.
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. Basify the aqueous solution with sodium hydroxide to pH 9-10.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Pilot Plant Scale-Up Considerations
-
Reagent Handling: Use a closed system with dosing pumps for the addition of corrosive reagents like POCl₃.
-
Temperature Control: A jacketed reactor with a temperature control unit is essential to manage the exotherms of the reaction.
-
Work-up and Isolation: The quench step needs to be carefully controlled to manage the heat and gas evolution. A larger reactor with good agitation is required. For purification, crystallization should be developed as a replacement for chromatography.
-
Safety: A comprehensive Process Hazard Analysis (PHA) should be conducted before the first pilot plant run.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for inconsistent reactions.
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 1-Chloro- vs. 1-Bromo-7-methoxyisoquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic efficiency, cost, and scalability. The 1-halo-7-methoxyisoquinoline scaffold is a valuable building block for a diverse range of biologically active molecules. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 1-chloro-7-methoxyisoquinoline and 1-bromo-7-methoxyisoquinoline, focusing on their performance in the workhorse reactions of modern organic synthesis—palladium-catalyzed cross-coupling.
The fundamental difference in reactivity between these two substrates is rooted in the inherent properties of the carbon-halogen bond. In palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial, and often rate-determining, step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] This step involves the cleavage of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making this compound inherently less reactive.[3] Consequently, reactions involving the bromo-derivative generally proceed under milder conditions, often with lower catalyst loadings and shorter reaction times, leading to higher efficiency.[3] In contrast, the chloro-analogue typically requires more robust catalytic systems, higher temperatures, and longer reaction times to achieve comparable conversions.[4]
Comparative Analysis in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of these two substrates in three essential C-C and C-N bond-forming reactions. While direct, side-by-side comparative studies on these specific substrates are not extensively published, the data and protocols presented are synthesized from established principles and documented reactions on analogous halo-isoquinoline and halo-heteroaromatic systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures, a common motif in pharmaceutical compounds.[4] The disparity in reactivity between the chloro and bromo derivatives is particularly pronounced in this transformation.
Reactivity Insights: The oxidative addition of the C-Br bond of 1-bromo-7-methoxyisoquinoline to a Pd(0) complex is facile, allowing for the use of a wide range of standard palladium catalysts and ligands (e.g., Pd(PPh₃)₄) under relatively mild conditions. In contrast, the inertness of the C-Cl bond in This compound necessitates the use of more specialized, electron-rich, and bulky phosphine ligands (such as XPhos or SPhos) or N-heterocyclic carbenes (NHCs).[5][6] These ligands promote the challenging oxidative addition step by stabilizing the resulting Pd(II) complex.[5] Consequently, higher temperatures and stronger bases are typically required for the chloro substrate to achieve satisfactory yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | This compound | 1-Bromo-7-methoxyisoquinoline |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ |
| Typical Ligand | XPhos, SPhos, or other biaryl phosphines | PPh₃, P(t-Bu)₃ |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₂CO₃, Na₂CO₃ |
| Solvent | 1,4-Dioxane, Toluene, or DMF | Toluene/EtOH/H₂O, 1,4-Dioxane |
| Temperature | 100-120 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 2-12 hours |
| Expected Yield | Moderate to Good | Good to Excellent |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines.[7] The reactivity trend observed in Suzuki couplings holds true here, making the bromo-derivative the more amenable substrate for C-N bond formation.[8]
Reactivity Insights: 1-Bromo-7-methoxyisoquinoline can be coupled with a wide range of primary and secondary amines using standard Buchwald-Hartwig catalyst systems.[8] The reaction often proceeds to completion at moderate temperatures. For This compound , successful amination typically requires a combination of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) and sterically hindered, electron-rich ligands.[2] The choice of ligand is critical to prevent catalyst decomposition and promote the reductive elimination step.[7]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | This compound | 1-Bromo-7-methoxyisoquinoline |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Typical Ligand | XPhos, RuPhos, or BrettPhos | BINAP, Xantphos |
| Base | NaOtBu, LHMDS | Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane |
| Temperature | 100-130 °C | 90-110 °C |
| Reaction Time | 18-36 hours | 4-18 hours |
| Expected Yield | Moderate to Good | Good to Excellent |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynylated isoquinolines, which are versatile intermediates for further functionalization.[9][10]
Reactivity Insights: The classic Sonogashira reaction proceeds smoothly with 1-bromo-7-methoxyisoquinoline using a palladium catalyst and a copper(I) co-catalyst under mild, often room temperature, conditions.[10] For This compound , the standard conditions are often sluggish and low-yielding. Successful coupling generally requires higher temperatures, more robust ligands, and sometimes copper-free conditions to minimize the formation of alkyne homocoupling byproducts (Glaser coupling), which can be exacerbated by prolonged reaction times and high temperatures.[4]
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | This compound | 1-Bromo-7-methoxyisoquinoline |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI (higher loading) or Copper-free systems (e.g., Pd/NHC) | PdCl₂(PPh₃)₂ / CuI (low loading) |
| Base | Et₃N, i-Pr₂NH, or Cs₂CO₃ (for copper-free) | Et₃N or i-Pr₂NH |
| Solvent | DMF or Dioxane | THF or DMF |
| Temperature | 80-120 °C | Room Temperature to 70 °C |
| Reaction Time | 12-24 hours | 2-8 hours |
| Expected Yield | Moderate | Good to Excellent |
Experimental Workflows and Protocols
The following diagrams and protocols illustrate the practical differences in setting up a cross-coupling reaction with these two substrates.
Detailed Experimental Protocol (Generalized Suzuki-Miyaura Coupling)
Note: These are generalized procedures and must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Optimization for specific coupling partners is recommended.
A. Protocol for 1-Bromo-7-methoxyisoquinoline (Higher Reactivity)
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-7-methoxyisoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%).
-
Solvent Addition: Seal the flask, evacuate, and backfill with inert gas (3 cycles). Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. Protocol for this compound (Lower Reactivity)
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried Schlenk flask.
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 4 mol% Pd) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv, 8 mol%).
-
Solvent Addition: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress. Complete conversion may require 12-24 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Considerations
The underlying reason for the observed reactivity difference lies in the catalytic cycle, specifically the oxidative addition step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 1-Chloro-7-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Structural Integrity in Isoquinoline Chemistry
The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous alkaloids and synthetic pharmaceuticals.[1] The specific substitution pattern of 1-Chloro-7-methoxyisoquinoline, with a halogen at the C1 position and an electron-donating methoxy group on the benzene ring, creates a unique electronic and steric environment. This substitution influences its reactivity as a synthetic intermediate and its potential biological activity.[2] Consequently, rigorous structural confirmation is not merely a procedural step but a foundational requirement for any subsequent research, ensuring reproducibility and the validity of downstream biological or material science data.
This guide will focus on the primary spectroscopic techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the absence of publicly available, verified spectra for this compound at the time of publication, this guide will present a predictive analysis based on established principles and comparative data from structurally related analogs. This approach equips the researcher with the necessary tools to interpret their own experimental data.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to generate high-quality, reproducible spectroscopic data. The causality behind each step is explained to empower the researcher to adapt these methods as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Sample Preparation & Solvent Choice: Proper sample preparation is critical for acquiring high-resolution NMR spectra.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[3] For less soluble samples, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is typically sufficient for ¹H NMR and, with an adequate number of scans, for ¹³C NMR.
-
Internal Standard : While modern spectrometers can lock onto the deuterium signal of the solvent, tetramethylsilane (TMS) can be added as an internal reference (0 ppm) for both ¹H and ¹³C spectra if precise chemical shift referencing is critical.[4]
¹H and ¹³C NMR Spectrum Acquisition:
-
¹H NMR Parameters :
-
Number of Scans : 16-32 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width : A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
-
Relaxation Delay (d1) : A delay of 1-2 seconds ensures that the nuclei have returned to equilibrium before the next pulse.
-
-
¹³C NMR Parameters :
-
Technique : Acquire the spectrum with proton decoupling to simplify the spectrum to a series of singlets, where each peak represents a unique carbon atom.
-
Number of Scans : Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required.
-
Spectral Width : A wider spectral width of 0 to 200 ppm is necessary to encompass the larger chemical shift range of carbon nuclei.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the compound, as well as structural clues from its fragmentation patterns.
Electron Ionization (EI) Mass Spectrum Acquisition:
-
Sample Introduction : Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a Gas Chromatography (GC-MS) interface or directly using a solid probe.
-
Ionization : Utilize a standard electron ionization energy of 70 eV. This high energy ensures fragmentation, providing a characteristic fingerprint for the molecule.
-
Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (193.63 g/mol for C₁₀H₈ClNO) and potential fragments, for instance, m/z 50-250.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectrum Acquisition:
-
Sample Preparation : Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact by applying gentle pressure. This method requires minimal sample preparation.
-
Background Collection : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).
-
Spectrum Acquisition : Collect the sample spectrum over a range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Analysis
The logical flow for the comprehensive spectroscopic confirmation of this compound is illustrated below.
Caption: Workflow for the spectroscopic confirmation of this compound.
Comparative Spectroscopic Data Analysis
This section provides the predicted spectroscopic data for this compound and compares it with experimental data from structurally similar compounds. This comparative approach is essential for validating the identity of the target molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show five signals in the aromatic region and one singlet for the methoxy group.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale & Comparative Data |
| H-3 | 7.8 - 8.0 | d | 5.5 - 6.0 | The proton at C3 is coupled to H4. In isoquinolines, J₃,₄ is typically in this range. |
| H-4 | 7.3 - 7.5 | d | 5.5 - 6.0 | Coupled to H3. |
| H-5 | 8.0 - 8.2 | d | 8.5 - 9.0 | The proton at C5 is typically deshielded and shows a larger coupling constant (J₅,₆). |
| H-6 | 7.0 - 7.2 | dd | 8.5 - 9.0, 2.0 - 2.5 | Coupled to H5 (ortho) and H8 (meta). |
| H-8 | 7.2 - 7.4 | d | 2.0 - 2.5 | Coupled to H6 (meta). The methoxy group at C7 will shield this proton relative to H5. |
| -OCH₃ | 3.9 - 4.1 | s | - | A characteristic singlet for a methoxy group attached to an aromatic ring. |
For comparison, the aromatic protons in unsubstituted isoquinoline appear between 7.5 and 9.2 ppm.[5]
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals corresponding to the 10 carbon atoms of the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Comparative Data |
| C-1 | 150 - 153 | The C-Cl carbon is significantly deshielded. For 1-chloroisoquinoline, this peak is around 152 ppm. |
| C-3 | 120 - 123 | |
| C-4 | 128 - 131 | |
| C-4a | 126 - 129 | Quaternary carbon at the ring junction. |
| C-5 | 128 - 130 | |
| C-6 | 105 - 108 | Shielded by the ortho-methoxy group. |
| C-7 | 160 - 163 | The C-O carbon of the methoxy group is highly deshielded. |
| C-8 | 118 - 121 | |
| C-8a | 135 - 138 | Quaternary carbon at the ring junction. |
| -OCH₃ | 55 - 57 | Typical chemical shift for a methoxy carbon. For 7-Chloro-2-methylquinoline, the methyl carbon appears around 25 ppm.[6] |
Predicted Mass Spectrometry (EI-MS) Data
The mass spectrum provides crucial information for confirming the molecular weight and the presence of chlorine.
| m/z Value | Interpretation | Rationale |
| 193 | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight of C₁₀H₈³⁵ClNO. |
| 195 | [M+2]⁺ | The isotopic peak for ³⁷Cl. The M⁺/[M+2]⁺ intensity ratio should be approximately 3:1 , which is characteristic for a molecule containing one chlorine atom. |
| 178 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 158 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 150 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment. |
Fragmentation pathways in substituted isoquinolines can be complex, but the molecular ion and its isotopic pattern are the most diagnostic features.[7]
Predicted Infrared (IR) Data
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3050 - 3100 | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the isoquinoline ring system. |
| 2850 - 2960 | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the methoxy group. |
| ~1620 | C=N Stretch | Stretching vibration of the imine bond within the isoquinoline ring. |
| ~1580, ~1500 | C=C Stretch | Aromatic ring stretching vibrations. |
| 1250 - 1270 | Aryl-O Stretch (asymmetric) | Characteristic strong absorption for the aryl ether linkage of the methoxy group. |
| 1020 - 1040 | Aryl-O Stretch (symmetric) | |
| 750 - 850 | C-Cl Stretch | This absorption can be weak and is in the fingerprint region, making it less diagnostic. |
| 800 - 900 | Ar-H Out-of-plane Bending | The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring. |
Alternative and Complementary Analytical Techniques
While the core techniques of NMR, MS, and IR are generally sufficient for structural confirmation, other methods can provide complementary information, especially in cases of ambiguity.
-
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms.
-
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.[7] This is a powerful tool to distinguish between isomers and confirm the elemental composition.
-
X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule. This is considered the "gold standard" for structural proof.
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. This guide provides a robust framework for researchers, detailing not only the expected data but also the underlying principles and comparative context. By following the outlined experimental protocols and using the predictive data as a benchmark, scientists can confidently verify the structure of their synthesized material. The logical workflow presented ensures a self-validating process, upholding the scientific integrity required for advanced research and development.
References
A Senior Application Scientist's Guide to Palladium Catalysis for 1-Chloro-7-methoxyisoquinoline Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoquinoline scaffold is a cornerstone in medicinal chemistry, with this structural motif present in a wide array of pharmacologically active compounds. The targeted synthesis of derivatives of 1-Chloro-7-methoxyisoquinoline, a key building block, through palladium-catalyzed cross-coupling reactions offers a versatile and powerful strategy for the generation of novel molecular entities. The choice of the palladium catalyst is paramount and directly influences the efficiency, substrate scope, and overall success of these transformations. This guide provides a comparative analysis of the efficacy of different palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by experimental insights from related systems and detailed protocols.
The Critical Role of the Palladium Catalyst in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, earning the 2010 Nobel Prize in Chemistry for Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable precision and functional group tolerance, which is particularly crucial in the synthesis of complex pharmaceutical agents.[2][3] The efficacy of a palladium catalyst is not solely dependent on the metal center but is intricately linked to the nature of the ligands coordinated to it. These ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5]
Comparative Efficacy of Palladium Catalysts for Key Coupling Reactions
The selection of an optimal palladium catalyst for the coupling of this compound, an electron-deficient N-heterocyclic chloride, requires careful consideration. While direct comparative data for this specific substrate is scarce, extensive research on analogous chloro-N-heterocycles provides a strong foundation for catalyst selection.[6][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures.[8] For a substrate like this compound, the challenge lies in the relatively inert nature of the C-Cl bond compared to its bromide or iodide counterparts.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Key Advantages | Considerations for this compound |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-5 | Commercially available, well-established. | Often requires higher temperatures and longer reaction times for aryl chlorides. May be less effective than more modern catalysts.[2][9] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 1-3 | Stable, effective for a range of aryl halides. | Generally more efficient than Pd(PPh₃)₄ for challenging substrates.[9][10] |
| Pd₂(dba)₃ with XPhos or SPhos | Buchwald Ligands | 0.5-2 | Highly active for aryl chlorides, broad substrate scope, often milder conditions.[7][11] | Excellent choice for this substrate due to the electron-rich and bulky nature of the ligands, which promotes oxidative addition.[7] |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 1-3 | Highly stable, very effective for electron-deficient and sterically hindered aryl chlorides.[6] | A strong candidate for achieving high yields and turnover numbers.[6] |
Expert Insight: For the Suzuki-Miyaura coupling of this compound, catalyst systems employing Buchwald ligands such as XPhos and SPhos are highly recommended as a starting point. Their steric bulk and electron-donating properties are well-suited to facilitate the challenging oxidative addition of the aryl chloride.[7][11] NHC-based catalysts like Pd-PEPPSI-IPr also represent a powerful alternative, especially when high catalyst stability and turnover numbers are desired.[6]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[10][12] The choice of catalyst is critical to achieving high yields and preventing side reactions.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Key Advantages | Considerations for this compound |
| Pd(OAc)₂ with P(o-tol)₃ | Monodentate Phosphine | 2-5 | First-generation catalyst, effective for some secondary amines. | Generally considered outdated for challenging substrates like primary amines and aryl chlorides.[12] |
| Pd₂(dba)₃ with BINAP or dppf | Bidentate Phosphine | 1-3 | Improved scope over first-generation catalysts, effective for some primary amines.[10][12] | Moderate efficacy expected. |
| Pd₂(dba)₃ with XPhos or RuPhos | Buchwald Ligands | 0.5-2 | High activity for a broad range of amines and aryl chlorides, often at lower temperatures.[13][14] | Highly recommended for this transformation due to their proven efficacy with heteroaryl chlorides.[13] |
| Pd(IPr)-based catalysts | N-Heterocyclic Carbene (NHC) | 1-3 | Excellent stability and activity, particularly for challenging amine coupling partners.[15] | A strong alternative to phosphine-based systems. |
Expert Insight: For the Buchwald-Hartwig amination of this compound, the use of a palladium precursor like Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos is the current state-of-the-art.[13][14] This combination has demonstrated broad applicability and high efficiency for the amination of challenging heteroaryl chlorides.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.[16][17] Both copper-catalyzed and copper-free protocols are widely used.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Key Advantages | Considerations for this compound |
| Pd(PPh₃)₄ / CuI | Monodentate Phosphine | 2-5 | The classic catalyst system, widely used. | Can be sluggish for aryl chlorides and may lead to Glaser-Hay homocoupling of the alkyne due to the copper co-catalyst.[17] |
| PdCl₂(PPh₃)₂ / CuI | Monodentate Phosphine | 1-3 | A stable Pd(II) precatalyst, often used in combination with a copper co-catalyst. | Similar considerations as Pd(PPh₃)₄. |
| Pd₂(dba)₃ with XPhos (Copper-free) | Buchwald Ligand | 1-2 | Avoids alkyne homocoupling, often more efficient for aryl chlorides. | The preferred modern method for this transformation.[18] |
| Pd/NHC complexes (Copper-free) | N-Heterocyclic Carbene (NHC) | 1-3 | High stability and activity, suitable for copper-free conditions. | An excellent choice for difficult substrates.[18] |
Expert Insight: For the Sonogashira coupling of this compound, a copper-free protocol using a palladium precursor with an electron-rich, bulky ligand like XPhos is highly recommended to minimize side reactions and promote efficient coupling with the aryl chloride.[18]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points for the coupling reactions of this compound. It is crucial to maintain an inert atmosphere throughout the reaction setup and execution to prevent catalyst deactivation.
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Detailed Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add this compound and the arylboronic acid.
-
Under a positive flow of argon, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: The Palladium Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Causality in Experimental Choices:
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation, which deactivates it. Therefore, all manipulations should be performed under an inert atmosphere of argon or nitrogen.
-
Ligand Choice: For the electron-deficient and relatively inert this compound, bulky and electron-rich ligands like XPhos and SPhos are chosen to accelerate the rate-limiting oxidative addition step.[7]
-
Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. A strong, non-nucleophilic base like K₃PO₄ or NaOtBu is often employed.[13][19]
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are commonly used to ensure the solubility of the reactants and catalyst components at the required reaction temperatures.
Conclusion
The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos offer superior performance for this challenging chloro-N-heterocycle substrate. For Sonogashira couplings, a copper-free protocol with these advanced ligands is recommended to minimize side reactions. The provided protocols and mechanistic insights serve as a robust foundation for researchers to develop efficient and reliable synthetic routes to novel isoquinoline derivatives, accelerating the pace of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Buchwald Phosphine Ligands [merckmillipore.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. snu.elsevierpure.com [snu.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 1-Chloro-7-methoxyisoquinoline: An Orthogonal Approach Using HPLC and qNMR
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound like 1-Chloro-7-methoxyisoquinoline is but the first step. The subsequent, and arguably more critical, phase is the rigorous determination of its purity. The presence of impurities, even in minute quantities, can drastically alter biological activity, introduce toxicity, and compromise the integrity of research data.[1][2] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization of any new chemical entity.[3][4][5][6]
This guide provides an in-depth comparison of two powerful and complementary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural lists to explain the causality behind methodological choices, offering a self-validating framework for robust purity analysis. The core principle we champion is orthogonality : the use of two mechanistically different methods to provide a more complete and trustworthy purity profile than either could alone.[1][2]
Part 1: Purity by Separation - High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical industry.[7][8][9] Its strength lies in its exceptional ability to separate the target compound from closely related structural analogues, synthetic by-products, and degradation products. For a planar, aromatic molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the logical starting point.
The 'Why': Causality in HPLC Method Design
The choice of an RP-HPLC method is deliberate. The nonpolar stationary phase (typically C18) interacts with the hydrophobic isoquinoline core, while a polar mobile phase elutes the compounds. By gradually increasing the organic solvent content (gradient elution), we can effectively separate compounds based on subtle differences in their polarity. Impurities that are more polar than the parent compound will elute earlier, while less polar impurities will be retained longer. UV detection is suitable because the aromatic isoquinoline ring system contains a strong chromophore, ensuring high sensitivity.
Experimental Workflow: HPLC Purity Determination
Caption: High-level workflow for HPLC purity analysis.
Detailed Protocol: HPLC Method for this compound
This protocol is a starting point and must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[10][11][12]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of a standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
Trustworthiness Check: Limitations of the HPLC Area % Method
The area percent method assumes that all compounds have an identical response factor (i.e., they absorb the same amount of UV light at the detection wavelength per unit of concentration). This is rarely true. A small amount of a highly UV-active impurity can appear as a large peak, while a significant amount of an impurity with a poor chromophore may be underestimated or missed entirely. Therefore, while excellent for detecting and separating impurities, HPLC purity by area percent is a relative purity measurement.
Part 2: Purity by Quantification - Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that provides a direct and absolute measure of purity.[13][14] Unlike chromatography, which relies on the physical separation of components, qNMR leverages a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] This makes it an indispensable orthogonal technique to HPLC.
The 'Why': Causality in qNMR Method Design
By adding a known amount of a highly pure internal standard to a precisely weighed sample of our synthesized compound, we can directly compare the integrals of signals from both the analyte and the standard. This allows for an accurate calculation of the analyte's mass in the sample, leading to a weight/weight (w/w) purity value.[15] This method is powerful because it is not dependent on the analyte's response factor and can detect impurities that are invisible to UV detectors, such as residual solvents or inorganic salts, provided they have NMR-active nuclei.[1][2]
Experimental Workflow: qNMR Purity Determination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. pharmtech.com [pharmtech.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. mca.gm [mca.gm]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 15. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
A Comparative Guide to the Synthesis of 1-Chloro-7-methoxyisoquinoline for Researchers and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 1-Chloro-7-methoxyisoquinoline, in particular, serves as a crucial building block for the synthesis of a variety of pharmaceutical agents. The strategic placement of the chloro and methoxy groups allows for diverse downstream functionalization, making its efficient synthesis a topic of significant interest. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering insights into the causality behind experimental choices and providing detailed protocols to aid in laboratory-scale production.
Introduction to Synthetic Strategies
The synthesis of substituted isoquinolines has been a subject of extensive research, leading to the development of several named reactions. For the preparation of this compound, two practical and scalable approaches stand out: the "Isoquinolinone Route," which proceeds through a 7-methoxyisoquinolin-1(2H)-one intermediate, and the "N-Oxide Route," which involves the direct chlorination of a 7-methoxyisoquinoline N-oxide precursor. This guide will dissect each route, evaluating their respective strengths and weaknesses in terms of yield, scalability, and experimental complexity.
Route 1: The Isoquinolinone Route
This strategy is a multi-step process that involves the construction of the isoquinoline core followed by the introduction of the chloro substituent at the C1 position. The key steps are the formation of a dihydroisoquinoline via the Bischler-Napieralski reaction, subsequent oxidation to the isoquinolinone, and a final chlorination step.
Workflow for the Isoquinolinone Route
Caption: Workflow for the Isoquinolinone Route to this compound.
Mechanistic Insights: The Bischler-Napieralski Reaction
The cornerstone of this route is the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution.[1][2] The reaction is initiated by the activation of the amide carbonyl of N-formyl-m-methoxyphenethylamine with a dehydrating agent, typically phosphorus oxychloride (POCl₃). This activation can proceed through two plausible mechanisms: the formation of a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate.[1][3] The highly electrophilic intermediate then undergoes cyclization, driven by the electron-donating nature of the methoxy group on the aromatic ring, which directs the substitution to the para position. Subsequent elimination and rearomatization (during the oxidation step) lead to the stable isoquinoline ring system. The presence of an electron-donating group, such as the methoxy group in the starting material, generally facilitates this cyclization.[3]
Experimental Protocols
Step 1: Synthesis of 7-Methoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
-
To a solution of N-formyl-m-methoxyphenethylamine (1 equivalent) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C under an inert atmosphere.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with concentrated ammonium hydroxide or sodium hydroxide to a pH of 9-10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 7-methoxy-3,4-dihydroisoquinoline.
Step 2: Oxidation to 7-Methoxyisoquinolin-1(2H)-one
-
While various oxidizing agents can be employed, a common method involves oxidation with potassium permanganate in a basic solution. Alternatively, catalytic dehydrogenation using Pd/C in a high-boiling solvent can be effective.[4] A more modern and efficient approach involves the preparation and activation of the isoquinolin-1(2H)-one from the corresponding dihydroisoquinoline.[5]
Step 3: Chlorination of 7-Methoxyisoquinolin-1(2H)-one
-
Suspend 7-methoxyisoquinolin-1(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.[6][7]
-
Heat the mixture to reflux (around 100-110 °C) for 2-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.[7]
-
Monitor the reaction to completion by TLC.
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto a mixture of crushed ice and water.[7]
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
Route 2: The N-Oxide Route
This approach offers a more direct pathway to the target molecule by leveraging the reactivity of an isoquinoline N-oxide intermediate. The key steps are the oxidation of 7-methoxyisoquinoline to its N-oxide, followed by a deoxygenative chlorination.
Workflow for the N-Oxide Route
Caption: Workflow for the N-Oxide Route to this compound.
Mechanistic Insights: Deoxygenative Chlorination
The reaction of an isoquinoline N-oxide with phosphorus oxychloride is a well-established method for the introduction of a chlorine atom at the C1 position. The reaction proceeds through the formation of a covalent adduct between the N-oxide oxygen and the phosphorus atom of POCl₃. This intermediate then undergoes an intramolecular rearrangement, where a chloride ion attacks the electron-deficient C1 position, followed by the elimination of a phosphate species to yield the chlorinated isoquinoline. The driving force for this reaction is the formation of the stable phosphate byproduct.
Experimental Protocols
Step 1: Synthesis of 7-Methoxyisoquinoline N-oxide
-
Dissolve 7-methoxyisoquinoline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 7-methoxyisoquinoline N-oxide.
Step 2: Synthesis of this compound
-
7-Methoxy-isoquinoline-N-oxide hydrochloride (1 equivalent) is added in portions to phosphorus oxychloride (POCl₃, acting as reagent and solvent).
-
The mixture is heated at 90 °C for 6 hours.
-
Excess phosphoryl chloride is removed under reduced pressure.
-
The remaining solid is washed with water, filtered, and dried under vacuum to yield this compound. An 81% yield has been reported for this transformation.
Comparative Analysis
To facilitate an objective comparison, the key parameters of each synthetic route are summarized below.
| Parameter | Route 1: Isoquinolinone Route | Route 2: N-Oxide Route |
| Number of Steps | 3-4 (including starting material synthesis) | 2 (from 7-methoxyisoquinoline) |
| Key Reactions | Bischler-Napieralski, Oxidation, Chlorination | N-Oxidation, Deoxygenative Chlorination |
| Overall Yield | Moderate to Good (highly dependent on each step) | Good (reported 81% for the final step) |
| Scalability | Generally scalable, but multiple steps can be laborious. | Potentially more straightforward to scale due to fewer steps. |
| Reagents & Conditions | Requires POCl₃, oxidizing agents; involves reflux temperatures. | Requires a peroxy acid and POCl₃; involves heating. |
| Substrate Scope | The Bischler-Napieralski reaction is versatile for various substituted phenethylamines. | Requires the synthesis of the parent 7-methoxyisoquinoline first. |
| Purification | Multiple purification steps are typically required. | Fewer purification steps may be needed. |
Conclusion and Recommendations
Both the Isoquinolinone Route and the N-Oxide Route are viable strategies for the synthesis of this compound.
-
The Isoquinolinone Route , while longer, is built upon the robust and well-understood Bischler-Napieralski reaction, which is highly adaptable for creating a variety of substituted isoquinoline cores.[1][2] This route may be preferable when developing a synthetic platform for a range of analogs, as the core-forming reaction is a powerful tool.
-
The N-Oxide Route offers a more direct and potentially higher-yielding pathway if the starting 7-methoxyisoquinoline is readily available. Its simplicity, with fewer steps and potentially easier purification, makes it an attractive option for the specific synthesis of the target molecule, especially on a larger scale.
The choice between these routes will ultimately depend on the specific project goals, the availability of starting materials, and the desired scale of production. For rapid access to this compound, the N-Oxide route is highly recommended. For broader analog synthesis programs, the expertise developed in executing the Isoquinolinone Route could prove more valuable in the long term.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Comparing the Metabolic Stability of 1-Chloro-7-methoxyisoquinoline Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is not merely a supplementary step but a cornerstone of successful lead optimization. A molecule's susceptibility to metabolism dictates its pharmacokinetic profile, directly influencing critical parameters like in vivo half-life, bioavailability, and potential for drug-drug interactions. Among the vast chemical space explored by medicinal chemists, N-heterocyclic scaffolds, such as isoquinoline, are prevalent due to their versatile biological activities.[1][2] This guide provides an in-depth, comparative framework for evaluating the metabolic stability of a specific chemical class: 1-Chloro-7-methoxyisoquinoline derivatives.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis. We will dissect the established methodologies for assessing metabolic stability, present a comparative analysis of hypothetical derivatives, and provide the technical foundation to design, execute, and interpret these critical studies.
The Central Role of Metabolism: Why Stability Matters
The liver is the primary site of drug metabolism, a biochemical process that transforms xenobiotics into more water-soluble compounds for easier excretion.[3] This transformation is largely mediated by families of enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4][5] While essential for detoxification, this metabolic machinery can also be the Achilles' heel of a promising drug candidate. Rapid metabolism leads to high clearance, meaning the drug is removed from circulation too quickly to exert its therapeutic effect. Conversely, an overly stable compound might accumulate to toxic levels.
Therefore, the goal is not to eliminate metabolism but to modulate it rationally. By understanding the relationship between a molecule's structure and its metabolic stability, chemists can introduce strategic modifications to fine-tune its pharmacokinetic properties.[6][7] The this compound scaffold presents a fascinating case study, with multiple potential sites for metabolic attack. The chloro, methoxy, and isoquinoline ring system itself are all subject to various enzymatic transformations.
Experimental Design: A Head-to-Head Comparison Using Liver Microsomes
To illustrate the process of evaluating and comparing metabolic stability, we will consider the parent molecule, this compound, and three hypothetical derivatives designed to probe key structural features.
-
CMPD-1 (Parent): this compound
-
CMPD-2 (De-chloro): 7-methoxyisoquinoline
-
CMPD-3 (O-demethyl Analog): 1-Chloroisoquinolin-7-ol
-
CMPD-4 (Positional Isomer): 1-Chloro-6-methoxyisoquinoline
Our primary tool for this investigation will be the in vitro liver microsomal stability assay . Liver microsomes are subcellular fractions from homogenized liver cells that are rich in Phase I drug-metabolizing enzymes like CYPs.[3] They are a cost-effective, high-throughput, and well-validated model for predicting in vivo hepatic clearance.[8][9]
Workflow for Microsomal Stability Assessment
The experimental workflow is designed to measure the rate at which the parent compound disappears over time when incubated with metabolically active liver microsomes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 1-Chloro-7-methoxyisoquinoline
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The promiscuity of small molecule inhibitors can lead to off-target effects and unforeseen toxicities, necessitating a deep understanding of their interaction landscape across the human kinome. The isoquinoline scaffold has long been recognized as a "privileged" structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds, including potent kinase inhibitors.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the 1-Chloro-7-methoxyisoquinoline scaffold.
Due to the limited availability of comprehensive, publicly accessible kinome-wide screening data for inhibitors specifically derived from this compound, this guide will utilize a representative selectivity profile based on the well-characterized behavior of closely related 4-anilinoquinoline and isoquinoline analogs.[2][3][4][5] This approach provides a robust framework for understanding the potential selectivity of this compound class and for designing effective cross-reactivity profiling strategies.
The Strategic Advantage of Kinase Selectivity Profiling
The rationale behind extensive cross-reactivity profiling is twofold. Firstly, it is crucial for identifying and mitigating potential off-target liabilities that could lead to adverse effects in a clinical setting. Secondly, understanding the complete target profile of an inhibitor can unveil opportunities for drug repurposing by identifying unexpected, therapeutically relevant targets.[6] A narrow spectrum inhibitor is not always the goal; in some cases, a well-defined polypharmacology can be advantageous for treating complex diseases like cancer.
Comparative Cross-Reactivity Profiles
To contextualize the potential selectivity of this compound derivatives, we present a comparative analysis against two well-characterized kinase inhibitors: the promiscuous inhibitor Staurosporine and the more selective, clinically approved inhibitor Dasatinib. The following table summarizes the anticipated percentage of inhibition against a panel of representative kinases at a concentration of 1 µM. This concentration is a standard starting point for initial broad kinome screening to identify potent interactions.
| Kinase Target | Representative this compound Derivative (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| Tyrosine Kinases | |||
| ABL1 | 55 | 99 | 98 |
| SRC | 65 | 99 | 97 |
| EGFR | 40 | 96 | 85 |
| VEGFR2 | 60 | 98 | 90 |
| Serine/Threonine Kinases | |||
| AKT1 | 30 | 95 | 50 |
| PI3Kα | 25 | 88 | 45 |
| mTOR | 20 | 85 | 40 |
| PKA | 15 | 99 | 30 |
Note: The data for the representative this compound derivative is extrapolated from known structure-activity relationships of 4-anilinoquinolines and related isoquinoline scaffolds. Definitive profiling of specific derivatives is required for accurate assessment.
Causality Behind Experimental Choices for Profiling
The choice of a specific kinase inhibitor profiling platform is dictated by the stage of drug discovery and the specific questions being addressed.
-
Early Discovery (High-Throughput Screening): In the initial phases, a broad, cost-effective screen against a large panel of kinases is desirable to identify initial hits and understand the general selectivity landscape of a chemical scaffold. Competition binding assays are ideal for this purpose due to their high-throughput nature and broad applicability.
-
Lead Optimization: As a lead candidate emerges, a more quantitative and in-depth analysis is required. This involves determining the binding affinity (Kd) or inhibitory concentration (IC50) for a focused panel of on- and off-target kinases. This data is critical for establishing structure-activity relationships (SAR) and guiding medicinal chemistry efforts to improve selectivity.
-
Preclinical Development: In the preclinical stage, it is essential to validate the inhibitor's activity in a more physiologically relevant context. Cell-based assays and chemical proteomics approaches are employed to confirm target engagement and assess the inhibitor's effects on downstream signaling pathways within a cellular environment.
Experimental Methodologies for Kinase Inhibitor Profiling
A self-validating system for assessing kinase inhibitor selectivity involves a multi-pronged approach, combining in vitro biochemical assays with cell-based validation.
In Vitro Profiling: Competition Binding Assay
Principle: This assay quantitatively measures the ability of a test compound to compete with a known, labeled ligand for binding to the kinase active site. The displacement of the labeled ligand is proportional to the affinity of the test compound for the kinase.
Detailed Protocol (Representative):
-
Immobilization of Ligand: A known, biotinylated small molecule ligand with broad affinity for kinases is incubated with streptavidin-coated magnetic beads to generate an affinity resin.
-
Blocking: The liganded beads are blocked with excess biotin and a blocking buffer (e.g., SeaBlock, 1% BSA) to minimize non-specific binding.
-
Binding Reaction: A mixture containing the DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) is prepared in a binding buffer.
-
Incubation: The reaction plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Washing: The affinity beads are washed to remove unbound components.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the DNA tag. A decrease in the qPCR signal in the presence of the test compound indicates binding to the kinase.
-
Data Analysis: The data is used to calculate the percentage of inhibition or to determine the dissociation constant (Kd) by fitting the data to a dose-response curve.
Cellular Profiling: Chemical Proteomics with Kinobeads
Principle: This approach utilizes a set of immobilized, non-selective kinase inhibitors ("kinobeads") to capture a significant portion of the expressed kinome from a cell lysate. The selectivity of a test compound is then assessed by its ability to compete with the kinobeads for binding to its target kinases.
Detailed Protocol (Representative):
-
Cell Lysis: The cells of interest are lysed to release the native proteins, including kinases.
-
Competitive Binding: The cell lysate is pre-incubated with the test compound at various concentrations.
-
Kinobeads Incubation: The pre-incubated lysate is then added to the kinobeads and incubated to allow for the capture of unbound kinases.
-
Washing: The kinobeads are washed extensively to remove non-specifically bound proteins.
-
On-bead Digestion: The captured proteins are digested into peptides directly on the beads using trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The relative abundance of each kinase in the presence of the test compound is compared to a vehicle control. A dose-dependent decrease in the abundance of a specific kinase indicates that it is a target of the test compound.
Visualizing Biological Impact and Experimental Design
Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[7][8][9] Many kinase inhibitors, including those derived from isoquinoline scaffolds, have been shown to target components of this pathway.[6][10]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline-derived kinase inhibitors.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel kinase inhibitor.
Caption: A generalized workflow for the discovery and optimization of selective kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct, comprehensive cross-reactivity data for derivatives of this specific scaffold is not yet widely available, by drawing parallels with closely related 4-anilinoquinolines, we can anticipate a favorable selectivity profile that can be further optimized through medicinal chemistry efforts. The systematic application of the described experimental methodologies, from broad kinome scanning to in-depth cellular characterization, is crucial for elucidating the complete target landscape of these compounds. This rigorous approach will not only ensure the development of safer and more effective therapeutic agents but also potentially uncover new biological insights and therapeutic opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Chloro-7-methoxyisoquinoline
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. Handling and disposing of specialized chemical reagents like 1-Chloro-7-methoxyisoquinoline requires a thorough understanding of its properties and the associated regulatory landscape. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded operational and disposal plan. Our goal is to empower you with the knowledge to manage this compound safely and effectively, reinforcing a culture of safety and environmental stewardship in your laboratory.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be established, a comprehensive understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 53533-54-3) is a halogenated heterocyclic aromatic compound. Its hazard profile, as outlined in its Safety Data Sheet (SDS), indicates the following primary concerns[1]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The presence of a chlorine atom on the isoquinoline ring classifies it as a halogenated organic compound. This is a critical piece of information for waste segregation and disposal, as halogenated wastes have specific disposal requirements due to their potential to form harmful byproducts during decomposition.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure); Respiratory tract irritation | H335: May cause respiratory irritation |
The Core Directive: Professional Disposal via an Approved Waste Facility
The most critical and non-negotiable step for the disposal of this compound is to engage a licensed hazardous waste disposal company . The Safety Data Sheet for this compound explicitly states to "Dispose of contents/container to an approved waste disposal plant"[1]. This is not merely a recommendation but a regulatory and safety imperative.
The Rationale Behind Professional Disposal
The chemical structure of this compound—a chlorinated, nitrogen-containing aromatic heterocycle—dictates the necessity for specialized disposal. The primary method for the thermal destruction of such compounds is high-temperature incineration.[2][3]
Incineration of Halogenated Wastes:
-
High Temperatures: Hazardous waste incinerators operate at temperatures typically ranging from 982 to 1204°C (1800 to 2200°F) with a residence time of around 2 seconds to ensure a waste destruction efficiency of greater than 99.99%.[3] For halogenated compounds, temperatures of 1,100°C – 1,200°C are considered adequate for breakdown.[4]
-
Acid Gas Formation: The chlorine atom in the molecule will be converted to hydrogen chloride (HCl) gas during combustion.[3] The nitrogen in the isoquinoline ring can form various nitrogen oxides (NOx). Both HCl and NOx are corrosive and environmentally harmful.
-
Scrubbing Systems: Licensed incineration facilities are equipped with sophisticated air pollution control systems, including scrubbers, to neutralize and remove these acidic gases before they are released into the atmosphere.[2][3]
Attempting to dispose of this compound through standard laboratory drains or general waste is strictly prohibited and poses significant risks to plumbing, wastewater treatment systems, and the environment.
Operational Plan for Waste Accumulation and On-Site Management
Proper disposal begins with meticulous on-site management. The following steps provide a procedural guide for handling waste this compound in the laboratory.
Personal Protective Equipment (PPE)
When handling waste this compound, the following PPE is mandatory, as guided by its hazard profile[1]:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of the powder or solutions that may generate aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[5]
Waste Segregation and Containerization
Proper segregation of waste streams is a cornerstone of laboratory safety and cost-effective disposal.
-
Dedicated Waste Container: Use a dedicated, clearly labeled container for waste this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Halogenated vs. Non-Halogenated Waste: It is crucial to keep halogenated waste separate from non-halogenated waste streams.[4][6] Co-mingling these wastes can significantly increase disposal costs, as the entire mixture must be treated as halogenated waste.
-
Container Material: Use a compatible container, such as a polyethylene carboy, for collecting halogenated solvent waste.[4] Avoid metal cans for liquid halogenated waste, as the potential for acid formation can lead to corrosion.[5]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Do not use abbreviations. The label should also indicate the associated hazards (e.g., Toxic, Irritant).
Figure 1. Decision workflow for proper segregation and initial handling of this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: If the spill is large or you are not comfortable with the cleanup, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in section 3.1.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and soak up the spill.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials (absorbent pads, contaminated wipes, etc.) must be placed in the hazardous waste container.
-
Label and Dispose: Seal and label the waste container and arrange for its disposal through your EHS department.
Logistical Plan: Navigating the Regulatory Framework
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[8] Understanding your generator status and the relevant waste codes is essential for compliance.
Determining Your Hazardous Waste Generator Status
The EPA categorizes hazardous waste generators based on the quantity of waste produced per month. These categories are Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), and Large Quantity Generators (LQGs).[1][8] Each category has different requirements for accumulation time, storage limits, and reporting. It is imperative to know your facility's generator status to ensure compliance.
-
Very Small Quantity Generators (VSQGs): Generate ≤ 100 kg (220 lbs) of hazardous waste per month.[9][10]
-
Small Quantity Generators (SQGs): Generate > 100 kg but < 1,000 kg of hazardous waste per month.[1][5]
-
Large Quantity Generators (LQGs): Generate ≥ 1,000 kg of hazardous waste per month.[1]
EPA Hazardous Waste Codes
When preparing for disposal, the waste must be classified with the appropriate EPA hazardous waste code. For this compound, the likely codes would fall under the "F" or "U" lists.
-
F-Listed Wastes: These are wastes from non-specific sources.[6][11] If this compound is used as a solvent, the resulting waste could be classified under codes such as:
-
U-Listed Wastes: These are discarded commercial chemical products that are toxic.[13] If unused this compound is being discarded, it may be classified as a U-listed waste. While not specifically listed, its toxic properties align with the characteristics of this list.
Your EHS department or hazardous waste disposal contractor will be instrumental in assigning the correct waste code.
Laboratory-Scale Chemical Neutralization: A Word of Caution
While the primary disposal route is through a licensed facility, there may be instances where chemical neutralization is considered for spills or small residual amounts. However, for a compound like this compound, this is not recommended without specific, validated procedures .
The reactivity of the chloro- and methoxy- groups on the isoquinoline ring does not lend itself to simple, safe neutralization methods in a standard laboratory setting. Attempted hydrolysis or oxidation could lead to the formation of other hazardous compounds or unpredictable reactions. Reductive dehalogenation is a known method for some halogenated compounds but often requires specialized reagents and conditions that are not suitable for routine waste disposal in a research lab.[14]
Therefore, the authoritative and safest approach is to treat all waste containing this compound as hazardous and dispose of it through professional channels.
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific integrity and environmental responsibility.
References
- 1. epa.gov [epa.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. zeeco.com [zeeco.com]
- 4. toolkit.pops.int [toolkit.pops.int]
- 5. 4.3.2 Small Quantity Generator | Environment, Health and Safety [ehs.cornell.edu]
- 6. wmsolutions.com [wmsolutions.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Very Small Quantity Generators of Hazardous Waste | Iowa Waste Reduction Center [iwrc.uni.edu]
- 11. media.clemson.edu [media.clemson.edu]
- 12. wku.edu [wku.edu]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. Validated methods for degrading hazardous chemicals: some halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 1-Chloro-7-methoxyisoquinoline: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Given the structure of 1-Chloro-7-methoxyisoquinoline, which features a chlorinated isoquinoline core, it is prudent to anticipate hazards associated with similar compounds. Analysis of safety data for related structures, such as 1-Chloroisoquinoline and 4-Chloro-7-methoxyquinoline-6-carboxamide, suggests the following potential hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[5][6]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[5][7]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of its dust or fumes.[5][7]
It is imperative to handle this compound with the assumption that it possesses these hazardous properties. A thorough risk assessment should be conducted before any experimental work begins.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, drawing on guidelines for halogenated aromatic compounds.[4]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, which can lead to irritation.[9] It is crucial to check glove compatibility charts for breakthrough times with similar solvents. |
| Skin and Body Protection | A chemically resistant lab coat or apron, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[10] |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[10] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | Minimizes the inhalation of vapors or dust, which can cause respiratory tract irritation.[7] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation:
-
Consult Safety Data Sheets: Before beginning work, review the SDS for any similar compounds and the solvents you will be using.[11]
-
Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood.[4]
-
Assemble Materials: Ensure all necessary equipment, including spill containment materials, is within the fume hood before introducing the chemical.
-
Don Appropriate PPE: Equip yourself with the full range of PPE as outlined in the table above.[4]
Handling:
-
Aliquoting: Carefully measure and transfer the required amount of the compound. As it is a powder, take care to avoid generating dust.[2][7]
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing. This compound is soluble in halogenated solvents.[2][12]
-
Reaction: Conduct all experimental procedures within the confines of the chemical fume hood.[4]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spill: For a small spill contained within the fume hood, use an absorbent material to clean it up, wearing your full PPE. Place the waste in a sealed, labeled container for hazardous waste disposal.
-
Major Spill: In the case of a larger spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[5][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Waste Disposal: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Segregation: Do not mix halogenated waste with non-halogenated chemical waste.[14]
-
Container: Use a designated, properly labeled, and leak-proof container for "Halogenated Organic Waste".[14]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[14]
-
Collection: All materials that have come into contact with the compound, including gloves, pipette tips, and weighing paper, should be placed in the designated waste container.[14]
-
Final Disposal: Your institution's EHS department will coordinate with a licensed hazardous waste disposal vendor for final treatment, which typically involves incineration.[14]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. indiamart.com [indiamart.com]
- 3. 53533-54-3|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. benchchem.com [benchchem.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. indiamart.com [indiamart.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
